(S)-Alprenolol hydrochloride
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
15132-12-4 |
|---|---|
分子式 |
C15H24ClNO2 |
分子量 |
285.81 g/mol |
IUPAC 名称 |
(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/t14-;/m0./s1 |
InChI 键 |
RRCPAXJDDNWJBI-UQKRIMTDSA-N |
手性 SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O.Cl |
规范 SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
外观 |
Solid powder |
其他CAS编号 |
13655-52-2 13707-88-5 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol Alfeprol Alpheprol Alprenolol Alprenolol Hydrochloride Aptin Aptin Duriles Aptin-Duriles Aptina AptinDuriles Aptine H 56 28 H-56-28 H5628 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (S)-Alprenolol Hydrochloride on Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Alprenolol hydrochloride is the pharmacologically active stereoisomer of alprenolol (B1662852), a non-selective beta-adrenergic receptor antagonist.[1] It exerts its effects by competitively binding to beta-adrenergic receptors (β-ARs), primarily the β1 and β2 subtypes, thereby inhibiting the physiological responses to endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[2][3] This antagonism blocks the canonical Gs protein-coupled signaling cascade, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This guide provides a detailed examination of the molecular interactions, quantitative pharmacology, and experimental methodologies used to characterize the mechanism of action of (S)-Alprenolol on beta-receptors.
Core Mechanism of Action: Competitive Antagonism
(S)-Alprenolol functions as a competitive antagonist at beta-adrenergic receptors. This means it binds reversibly to the same site as endogenous agonists (epinephrine, norepinephrine) but does not activate the receptor.[1] By occupying the binding site, it prevents agonist-mediated receptor activation. The (S)-enantiomer is significantly more potent than its (R)-counterpart, highlighting the stereospecific nature of the interaction with the receptor's binding pocket.
The primary downstream effect of this blockade occurs via the G-protein coupled receptor (GPCR) signaling pathway. Beta-1 and beta-2 adrenergic receptors are canonically coupled to the stimulatory G-protein, Gs. Agonist binding normally triggers a conformational change, leading to Gs activation, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cAMP. (S)-Alprenolol's blockade of the receptor prevents this entire cascade.[4]
Signaling Pathway Blockade
The binding of (S)-Alprenolol to the β-AR prevents the agonist-induced activation of the Gs protein signaling pathway. This inhibition results in decreased adenylyl cyclase activity and a subsequent reduction in intracellular cAMP production, mitigating the downstream physiological effects mediated by Protein Kinase A (PKA).
Quantitative Pharmacology: Receptor Binding Affinity
The affinity of (S)-Alprenolol for human β-adrenergic receptor subtypes has been quantified through radioligand binding studies. These experiments determine the equilibrium dissociation constant (Kd or Ki), a measure of how tightly the drug binds to the receptor. A lower Ki value indicates a higher binding affinity. Data from whole-cell binding studies using Chinese Hamster Ovary (CHO) cells stably expressing human β-receptor subtypes provide a clear profile of alprenolol's affinity.[5][6]
| Parameter | Human β1-AR | Human β2-AR | Human β3-AR | Reference |
| pKd | 8.01 ± 0.04 | 9.22 ± 0.05 | 6.81 ± 0.08 | [5] |
| Ki (nM) | 9.77 | 0.60 | 154.9 | Calculated |
| Selectivity Ratio (vs β1) | 1x | 16.2x (β1/β2) | 0.06x (β1/β3) | [5] |
Note: Ki values were calculated from the pKd values (Ki = 10-pKd M) and converted to nM. The data indicate that (S)-Alprenolol has the highest affinity for the β2-adrenoceptor, followed by the β1 and β3 subtypes.[5]
Experimental Protocols
The characterization of (S)-Alprenolol's interaction with β-receptors relies on standardized in-vitro pharmacological assays.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (S)-Alprenolol by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of (S)-Alprenolol for β-AR subtypes.
Methodology:
-
Cell Culture & Membrane Preparation: CHO cells stably expressing high levels of the human β1, β2, or β3-adrenoceptor are cultured.[7] Whole cells are harvested and subjected to homogenization and differential centrifugation to isolate a membrane fraction rich in receptors. Protein concentration is determined via a BCA or Bradford assay.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (e.g., 5-20 µg protein/well).
-
A fixed concentration of a high-affinity radioligand (e.g., ³H-CGP 12177 at a concentration near its Kd, ~0.2 nM).[5]
-
Increasing concentrations of unlabeled (S)-Alprenolol (e.g., 10⁻¹² M to 10⁻⁵ M).
-
For non-specific binding (NSB) determination, a high concentration of a non-radiolabeled antagonist (e.g., 1 µM propranolol) is used instead of (S)-Alprenolol.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating bound from free radioligand. The filters are washed multiple times with ice-cold assay buffer.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The resulting competition curve (Specific Binding vs. log[(S)-Alprenolol]) is fitted to a one-site competition model to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of (S)-Alprenolol to inhibit the functional response (cAMP production) induced by a β-AR agonist.
Objective: To determine the functional potency (IC50) and antagonist affinity (pA2) of (S)-Alprenolol.
Methodology:
-
Cell Culture: Whole cells expressing the target β-AR subtype are seeded in 96- or 384-well plates.
-
Pre-incubation: Cells are pre-incubated with increasing concentrations of (S)-Alprenolol for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Cells are then stimulated with a fixed concentration of a β-AR agonist, typically isoproterenol (B85558) at its EC80 concentration (the concentration that elicits 80% of the maximal response), for 15-30 minutes.[8]
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured. Common detection methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Bioluminescence-based assays (e.g., cAMP-Glo™): Based on the principle that cAMP activates PKA, which depletes ATP, thereby reducing light output from a coupled luciferase reaction.[9]
-
-
Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the log concentration of (S)-Alprenolol to determine the IC50 value. To determine the antagonist affinity constant (Kb) and its logarithmic form (pA2), Schild analysis is performed. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of (S)-Alprenolol. The dose ratio (the factor by which the agonist concentration must be increased to overcome the antagonist) is calculated, and a Schild plot (log(dose ratio - 1) vs. log[Antagonist]) is constructed. The x-intercept of this plot provides the pA2 value, which theoretically equals the pKb.
Conclusion
This compound is a potent, non-selective β-adrenergic antagonist with a clear preference for the β2 subtype over the β1 and β3 subtypes in terms of binding affinity. Its mechanism of action is rooted in competitive, reversible binding to the receptor, leading to the inhibition of the canonical Gs/adenylyl cyclase/cAMP signaling pathway. The quantitative pharmacology and functional characteristics of this compound have been thoroughly elucidated using standard in-vitro techniques such as radioligand binding and cAMP accumulation assays, confirming its role as a classical beta-blocker. This detailed understanding is fundamental for its application in research and for the development of next-generation adrenergic modulators.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of the cAMP-elevating effects of isoproterenol and forskolin in cardiac myocytes by treatments that cause increases in cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Binding of (S)-Alprenolol to Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereospecific binding of the (S)-enantiomer of Alprenolol (B1662852) to β-adrenergic receptors. It covers the quantitative aspects of this interaction, detailed experimental methodologies for its characterization, and the downstream signaling consequences. This document is intended to serve as a comprehensive resource for professionals in pharmacology and drug development.
Introduction: The Principle of Stereospecificity
Alprenolol, a non-selective β-adrenergic receptor antagonist, possesses a chiral center, leading to the existence of two stereoisomers: (S)-Alprenolol and (R)-Alprenolol. The spatial arrangement of substituents around this chiral carbon dictates the molecule's three-dimensional structure and, consequently, its ability to interact with the chiral environment of the β-adrenergic receptor binding pocket. The differential binding affinity and functional activity between these enantiomers, a phenomenon known as stereospecificity, is a cornerstone of molecular pharmacology. Experimental evidence consistently demonstrates that the biological activity of Alprenolol resides almost exclusively in the (S)-isomer.[1][2][3]
Quantitative Analysis of Stereospecific Binding
The binding of Alprenolol enantiomers to β-adrenergic receptors has been quantified through various radioligand binding assays. These studies consistently reveal a significantly higher affinity of the (S)-enantiomer for these receptors compared to the (R)-enantiomer. The dissociation constant (Kd) and the inhibition constant (Ki) are key parameters used to quantify this affinity.
Table 1: Binding Affinity of Alprenolol Enantiomers for β-Adrenergic Receptors
| Enantiomer | Receptor Source | Radioligand | Binding Parameter | Value (nM) | Fold Difference ((R) vs (S)) |
| (S)-(-)-Alprenolol | Canine Myocardium | (-)-[³H]Alprenolol | Kd | 7-11[2] | ~100-fold more potent than (+) isomer[2][4] |
| (S)-(-)-Alprenolol | Human Lymphocytes | (-)-[³H]Alprenolol | Kd | ~10[1][3] | 9 to 300-fold more potent than (+) isomer[1][3] |
| (S)-(-)-Alprenolol | Frog Erythrocytes | (-)-[³H]Alprenolol | Kd | 5-10[4] | ~100-fold more potent than (+) isomer[4] |
| (R)-(+)-Alprenolol | Various | (-)-[³H]Alprenolol | Ki (estimated) | >500 | - |
Note: Specific Ki values for the (R)-(+)-enantiomer are less frequently reported due to its significantly lower affinity, but its potency is consistently shown to be orders of magnitude lower than the (S)-(-)-enantiomer.[2][3][4]
Experimental Protocols
The characterization of (S)-Alprenolol's binding to β-adrenergic receptors relies on robust experimental methodologies. The following sections detail the protocols for the most common assays employed.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor. For Alprenolol, tritiated (S)-Alprenolol ([³H]-(S)-Alprenolol) is commonly used.
Objective: To determine the density of β-adrenergic receptors (Bmax) and the dissociation constant (Kd) of (S)-Alprenolol.
Materials:
-
Membrane preparation from a tissue or cell line expressing β-adrenergic receptors (e.g., canine myocardium, human lymphocytes, or transfected cell lines).[2][3]
-
(-)-[³H]Alprenolol (specific activity ~17-25 Ci/mmol).
-
Unlabeled (S)-Alprenolol and (R)-Alprenolol.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the receptors. Resuspend the final membrane pellet in the binding buffer.
-
Incubation: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of (-)-[³H]Alprenolol. For each concentration, prepare a parallel set of tubes containing an excess of unlabeled (S)-Alprenolol to determine non-specific binding.
-
Equilibrium: Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (typically 15-30 minutes).[2][3]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of (-)-[³H]Alprenolol. The data can be analyzed using Scatchard analysis or non-linear regression to determine Bmax and Kd.
Competition Binding Assay: To determine the Ki of unlabeled ligands (e.g., (R)-Alprenolol), a fixed concentration of (-)-[³H]Alprenolol is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the downstream effect of β-adrenergic receptor activation, which is the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Objective: To determine the potency of Alprenolol enantiomers in antagonizing agonist-stimulated adenylyl cyclase activity.
Materials:
-
Membrane preparation.
-
β-adrenergic agonist (e.g., Isoproterenol).
-
(S)-Alprenolol and (R)-Alprenolol.
-
Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP standard.
-
cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
Procedure:
-
Pre-incubation: Pre-incubate the membrane preparation with varying concentrations of (S)-Alprenolol or (R)-Alprenolol.
-
Stimulation: Initiate the adenylyl cyclase reaction by adding the assay buffer containing a fixed concentration of the β-adrenergic agonist (e.g., Isoproterenol).
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by boiling).
-
cAMP Measurement: Measure the amount of cAMP produced using a suitable cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated cAMP production against the concentration of the Alprenolol enantiomer. The concentration that produces 50% inhibition is the IC50 value.
Signaling Pathways and Visualizations
The binding of an agonist to the β-adrenergic receptor initiates a cascade of intracellular events. As an antagonist, (S)-Alprenolol blocks this cascade.
β-Adrenergic Receptor Signaling Pathway
Upon activation by an agonist, the β-adrenergic receptor, a G-protein coupled receptor (GPCR), couples to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. (S)-Alprenolol, by competitively binding to the receptor, prevents the initial agonist binding and subsequent activation of this pathway.
Caption: β-Adrenergic receptor signaling pathway and its inhibition by (S)-Alprenolol.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay to determine the binding characteristics of (S)-Alprenolol.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of adenylate cyclase-coupled beta-adrenergic receptors in frog erythrocytes with (minus)-[3-H] alprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Alprenolol Hydrochloride as a 5-HT1A Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-Alprenolol hydrochloride's role as a 5-hydroxytryptamine-1A (5-HT1A) receptor antagonist. It covers its mechanism of action, binding affinity, and effects on downstream signaling pathways. This document also includes detailed experimental protocols for key assays and visual representations of signaling cascades and experimental workflows to support research and drug development efforts in this area.
Introduction to (S)-Alprenolol and the 5-HT1A Receptor
(S)-Alprenolol, the levorotatory enantiomer of alprenolol, is a non-selective beta-adrenergic receptor antagonist that also exhibits notable antagonist activity at serotonin (B10506) 5-HT1A receptors.[1][2] While its beta-blocking properties are well-documented in the context of cardiovascular diseases, its interaction with the 5-HT1A receptor presents a valuable tool for neuropharmacological research. The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system, including the cerebral cortex, hippocampus, and raphe nuclei. It plays a crucial role in modulating mood, anxiety, and cognitive functions. As an inhibitory autoreceptor on serotonergic neurons and a postsynaptic heteroreceptor, the 5-HT1A receptor is a key target for the development of anxiolytics, antidepressants, and antipsychotics.
Mechanism of Action and Downstream Signaling
This compound acts as a competitive antagonist at the 5-HT1A receptor. By binding to the receptor, it blocks the binding of the endogenous agonist serotonin (5-HT) and other agonists, thereby inhibiting the receptor's downstream signaling cascades.
The 5-HT1A receptor primarily couples to inhibitory G-proteins of the Gαi/o family. Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. These subunits then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. Additionally, it can inhibit voltage-gated Ca2+ channels, reducing calcium influx.
-
Activation of MAPK/ERK and Akt Pathways: The 5-HT1A receptor can also signal through pathways typically associated with growth factors, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. This signaling is often mediated by the Gβγ subunit and can involve the transactivation of receptor tyrosine kinases.
(S)-Alprenolol, by blocking the initial step of receptor activation, prevents these downstream signaling events from occurring in response to agonist stimulation.
The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor and the antagonistic action of (S)-Alprenolol.
Quantitative Data on this compound
The following tables summarize the available quantitative data for alprenolol's interaction with the 5-HT1A receptor. It is important to note that much of the publicly available data pertains to the racemic mixture (RS)-Alprenolol.
Table 1: Binding Affinity of Alprenolol for the 5-HT1A Receptor
| Compound | Receptor Species | Preparation | Radioligand | Ki (nM) | Reference |
| (RS)-Alprenolol | Rat | Hippocampal Membranes | [3H]8-OH-DPAT | 34 | [3] |
Table 2: Functional Antagonism of Alprenolol at the 5-HT1A Receptor
| Compound | Assay Type | Agonist | Functional Response Measured | IC50/Kb (nM) | Reference |
| (-)-Alprenolol | In vivo behavioral assay | 8-OH-DPAT | Antagonism of 8-OH-DPAT-induced behavioral syndrome | Not Quantified | [1][2] |
Note: While (-)-Alprenolol has been shown to be an effective 5-HT1A antagonist in functional assays, specific IC50 or Kb values from in vitro functional assays are not available in the reviewed literature. Further studies, such as Schild analysis, would be required to determine a precise antagonist dissociation constant (Kb).
Experimental Protocols
Detailed below are methodologies for key experiments used to characterize the antagonist properties of compounds like this compound at the 5-HT1A receptor.
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing recombinant human 5-HT1A receptors or from brain regions rich in 5-HT1A receptors (e.g., hippocampus).
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist) or [3H]WAY-100635 (a 5-HT1A antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin or another suitable 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus, glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the membrane preparation (typically 50-100 µg of protein), and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (with 10 µM serotonin).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 value (the concentration of (S)-Alprenolol that inhibits 50% of specific binding) can be determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.
References
Synthesis and Chiral Purification of (S)-Alprenolol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of racemic alprenolol (B1662852) hydrochloride and subsequent chiral purification to obtain the pharmacologically active (S)-enantiomer. Detailed experimental protocols for each stage are provided, along with a summary of relevant quantitative data.
Synthesis of Racemic (±)-Alprenolol Hydrochloride
The synthesis of racemic alprenolol is a two-step process commencing with the preparation of 2-allylphenol (B1664045), which is then reacted with epichlorohydrin (B41342) and subsequently with isopropylamine (B41738). The final product is converted to its hydrochloride salt.
Step 1: Synthesis of 2-Allylphenol
The initial step involves a Claisen rearrangement of allyl phenyl ether, which is synthesized via a Williamson ether synthesis from phenol (B47542) and an allyl halide.
Experimental Protocol:
-
Synthesis of Allyl Phenyl Ether: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as acetone (B3395972) or ethanol (B145695). Add a base, for instance, anhydrous potassium carbonate (1.5 eq). To this mixture, add allyl bromide (1.2 eq) dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature, filter to remove the inorganic salts, and evaporate the solvent under reduced pressure to obtain crude allyl phenyl ether.
-
Claisen Rearrangement to 2-Allylphenol: The crude allyl phenyl ether is heated in a flask under a nitrogen atmosphere. The temperature is gradually increased to 190-220°C and maintained for 4-6 hours. The progress of the rearrangement can be monitored by the rise in the boiling point of the reaction mixture. After completion, the crude 2-allylphenol is purified by vacuum distillation.[1]
Step 2: Synthesis of Racemic (±)-Alprenolol
This step involves the reaction of 2-allylphenol with epichlorohydrin to form a glycidyl (B131873) ether intermediate, followed by the ring-opening of the epoxide with isopropylamine.
Experimental Protocol:
-
Formation of 1-(2-allylphenoxy)-2,3-epoxypropane: Dissolve 2-allylphenol (1.0 eq) in a suitable solvent like ethanol or isopropanol (B130326). Add a catalytic amount of a base, such as sodium hydroxide (B78521) or piperidine. Heat the mixture to 50-60°C and add epichlorohydrin (1.2 eq) dropwise. Maintain the reaction at this temperature for several hours until completion (monitored by TLC). After cooling, the reaction mixture is worked up by washing with water and extracting with an organic solvent. The solvent is then removed under reduced pressure to yield the crude epoxide intermediate.
-
Ring-opening with Isopropylamine: The crude 1-(2-allylphenoxy)-2,3-epoxypropane is dissolved in a suitable solvent like ethanol or methanol (B129727). An excess of isopropylamine (3-5 eq) is added, and the mixture is heated to reflux for 4-6 hours. Upon completion, the solvent and excess isopropylamine are removed under reduced pressure to yield crude racemic alprenolol base as an oil.
Formation of (±)-Alprenolol Hydrochloride
The final step is the conversion of the racemic alprenolol base to its more stable hydrochloride salt.
Experimental Protocol:
-
Dissolve the crude racemic alprenolol base in a minimal amount of a suitable organic solvent, such as isopropanol or ethyl acetate (B1210297).
-
Slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl with stirring.
-
The alprenolol hydrochloride will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield racemic (±)-alprenolol hydrochloride.
Chiral Purification of (S)-Alprenolol Hydrochloride
The separation of the racemic mixture to isolate the desired (S)-enantiomer can be achieved through several methods, including chiral chromatography, diastereomeric salt formation, and enzymatic kinetic resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the resolution of β-blockers like alprenolol.
Experimental Protocol:
-
Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD, or a protein-based column like a Chiralcel AGP).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is typically used for normal-phase chromatography. For reversed-phase, a buffered aqueous solution with an organic modifier like methanol or acetonitrile (B52724) is employed. The addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) can improve peak shape and resolution.
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm or 270 nm).
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Ambient or controlled temperature.
Quantitative Data for Chiral HPLC Separation of Alprenolol:
| Parameter | Value | Reference |
| Column | Chiralcel AGP (150 x 4.0 mm, 5 µm) | [2] |
| Mobile Phase | 10 mM Sodium Phosphate Buffer (pH 7.0):Methanol (95:5 v/v) | [2] |
| Flow Rate | 0.9 mL/min | [2] |
| Detection | UV at 225 nm | [2] |
| Retention Time (R)-enantiomer | ~7.6 min (for atenolol, analogous) | [2] |
| Retention Time (S)-enantiomer | ~9.1 min (for atenolol, analogous) | [2] |
Diastereomeric Salt Formation
This classical resolution method involves reacting the racemic alprenolol base with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.
Experimental Protocol:
-
Salt Formation: Dissolve racemic alprenolol base (1.0 eq) in a suitable solvent, such as ethanol, methanol, or ethyl acetate, at an elevated temperature. In a separate flask, dissolve a chiral resolving agent, for example, O,O'-dibenzoyl-L-tartaric acid (0.5-1.0 eq), in the same solvent.[3]
-
Crystallization: Mix the two solutions. The diastereomeric salt of one enantiomer will preferentially crystallize upon cooling or slow evaporation of the solvent.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent. The diastereomeric and enantiomeric purity should be checked at this stage.
-
Liberation of the Free Base: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the enantiomerically enriched alprenolol free base. The free base is extracted with an organic solvent.
-
Hydrochloride Salt Formation: The purified (S)-alprenolol base is then converted to its hydrochloride salt as described in section 1.3.
Quantitative Data for Diastereomeric Salt Resolution:
| Parameter | Value | Reference |
| Resolving Agent | O,O'-Dibenzoyl-L-tartaric acid | [3] |
| Solvent | Ethyl acetate | [4] |
| Yield of Diastereomeric Salt | Varies depending on conditions | [5] |
| Enantiomeric Excess (ee) | Can exceed 95% after recrystallization | [5] |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers of a racemic mixture. In the case of alprenolol synthesis, this is often applied to a chiral intermediate.
Experimental Protocol:
-
Substrate: A key intermediate in the alprenolol synthesis, such as racemic 1-(2-allylphenoxy)-3-chloro-2-propanol.
-
Enzyme: A lipase (B570770), for example, Candida antarctica Lipase B (CALB), is a common choice.[6]
-
Acyl Donor: An acyl donor, such as vinyl acetate or isopropenyl acetate, is used for the enzymatic acylation.
-
Reaction: The racemic chlorohydrin, lipase, and acyl donor are mixed in a suitable organic solvent (e.g., toluene (B28343) or MTBE). The lipase will selectively acylate one of the enantiomers (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-chlorohydrin) unreacted. The reaction is monitored for conversion (ideally to ~50%).
-
Separation: After the reaction, the acylated enantiomer and the unreacted enantiomer can be separated by chromatography.
-
Conversion to (S)-Alprenolol: The enantiomerically pure (S)-chlorohydrin is then reacted with isopropylamine to yield (S)-alprenolol.
Quantitative Data for Enzymatic Kinetic Resolution:
| Parameter | Value | Reference |
| Enzyme | Candida antarctica Lipase B (CALB) | [6] |
| Substrate | Racemic 1-aryloxy-3-chloro-2-propanol intermediate | [7] |
| Acyl Donor | Vinyl acetate | [7] |
| Enantiomeric Excess (ee) of unreacted alcohol | >99% | [7][8] |
| Conversion | ~50% | [7][8] |
Visualized Workflows
Synthesis of Racemic (±)-Alprenolol
Caption: Synthetic pathway for Racemic (±)-Alprenolol Hydrochloride.
Chiral Purification Workflow
Caption: Overview of chiral purification methods for (S)-Alprenolol.
Diastereomeric Salt Resolution Logic
Caption: Logical flow of chiral resolution by diastereomeric salt formation.
References
- 1. prepchem.com [prepchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate [mdpi.com]
- 7. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Chemical structure and physical properties of (S)-Alprenolol HCl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure and physical properties of (S)-Alprenolol hydrochloride. The information is presented to support research, development, and quality control activities involving this compound.
Chemical Structure and Identity
This compound is the hydrochloride salt of the (S)-enantiomer of Alprenolol, a non-selective β-adrenergic and 5-HT1A receptor antagonist.
| Identifier | Value |
| IUPAC Name | (2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
| CAS Number | 13707-88-5 (for HCl salt) |
| Molecular Formula | C₁₅H₂₃NO₂ · HCl |
| Molecular Weight | 285.81 g/mol [1] |
| SMILES | C=CCc1ccccc1OC--INVALID-LINK--CNC(C)C.Cl |
| InChI | InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/t14-;/m0./s1 |
Physical and Chemical Properties
A summary of the key physical and chemical properties of (S)-Alprenolol HCl is provided below.
| Property | Value |
| Melting Point | 108-112 °C |
| Solubility | Soluble in water (100 mM) and ethanol.[2][3] |
| Optical Rotation | (S)-Alprenolol is the levorotatory (-) enantiomer. A specific value for the hydrochloride salt was not found in the reviewed literature. |
| Appearance | White crystalline powder. |
Experimental Protocols
Detailed methodologies for determining the key physical properties of (S)-Alprenolol HCl are outlined below. These protocols are based on standard pharmaceutical testing procedures.
Melting Point Determination (Capillary Method)
Objective: To determine the melting range of (S)-Alprenolol HCl.
Apparatus:
-
Melting point apparatus
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of (S)-Alprenolol HCl is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up at a rate of approximately 10-20°C per minute for a preliminary determination.
-
Refined Measurement: A second, fresh sample is prepared. The apparatus is heated to a temperature approximately 20°C below the preliminary melting point. The heating rate is then slowed to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of (S)-Alprenolol HCl in a given solvent (e.g., water).
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Conical flasks with stoppers
-
Orbital shaker or magnetic stirrer
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: An excess amount of (S)-Alprenolol HCl is added to a known volume of the solvent in a conical flask to create a suspension.
-
Equilibration: The flask is securely stoppered and placed on an orbital shaker or a magnetic stirrer in a temperature-controlled environment (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is removed from the shaker and allowed to stand to let the excess solid settle. A clear aliquot of the supernatant is then carefully removed and centrifuged or filtered to remove any remaining undissolved solid.
-
Quantification: The concentration of (S)-Alprenolol HCl in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Optical Rotation Determination
Objective: To measure the specific rotation of (S)-Alprenolol HCl.
Apparatus:
-
Polarimeter
-
Volumetric flask
-
Analytical balance
-
Polarimeter cell (e.g., 1 dm)
Procedure:
-
Solution Preparation: A precise mass of (S)-Alprenolol HCl is accurately weighed and dissolved in a known volume of a specified solvent (e.g., water or ethanol) in a volumetric flask to achieve a known concentration (c, in g/mL).
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to set the zero point.
-
Measurement: The prepared solution is transferred to the polarimeter cell, ensuring no air bubbles are present in the light path. The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α]Tλ = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Signaling Pathways
(S)-Alprenolol HCl exerts its pharmacological effects by antagonizing β-adrenergic and 5-HT1A receptors. The downstream signaling pathways of these receptors are depicted below.
β-Adrenergic Receptor Signaling Pathway
(S)-Alprenolol, as a β-blocker, inhibits the activation of this pathway by catecholamines like epinephrine (B1671497) and norepinephrine.
Caption: β-Adrenergic receptor signaling pathway and its inhibition by (S)-Alprenolol HCl.
5-HT1A Receptor Signaling Pathway
(S)-Alprenolol also acts as an antagonist at the 5-HT1A receptor, blocking the effects of serotonin.
Caption: 5-HT1A receptor signaling pathway and its inhibition by (S)-Alprenolol HCl.
References
An In-depth Technical Guide to the In Vitro Characterization of (S)-Alprenolol Bioactivity
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alprenolol is the pharmacologically active stereoisomer of Alprenolol (B1662852), a compound recognized as a non-selective β-adrenoceptor antagonist.[1][2] Its primary mechanism of action involves competitive, reversible binding to β-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1] Alprenolol exhibits a higher affinity for β2 receptors over β1 and β3 subtypes.[3] Beyond its well-documented role as a beta-blocker, it also functions as an antagonist at 5-HT1A serotonin (B10506) receptors.[3][4]
This guide provides a comprehensive overview of the essential in vitro assays and methodologies required to characterize the bioactivity of (S)-Alprenolol. It details the experimental protocols for determining binding affinity and functional antagonism and illustrates the associated biochemical signaling pathways.
Quantitative Bioactivity Data: Binding Affinity
The primary measure of a ligand's affinity for a receptor is the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). These values quantify the concentration of the ligand required to occupy 50% of the receptors at equilibrium. The data below is derived from studies using radioligand binding assays.
Table 1: Binding Affinity of Alprenolol at Human Adrenergic Receptors
| Ligand Form | Receptor Subtype | Cell Line | Radioligand | Affinity Constant (Kd/Ki) |
| (±)-Alprenolol | Human β1-AR | CHO | Not Specified | 15 nM (Kd)[3] |
| (±)-Alprenolol | Human β2-AR | CHO | Not Specified | 0.91 nM (Kd)[3] |
| (±)-Alprenolol | Human β3-AR | CHO | Not Specified | 117 nM (Kd)[3] |
| (-)-Alprenolol | Canine Cardiac β-AR | Myocardium | --INVALID-LINK---Alprenolol | 7-11 nM (KD)[1] |
Note: Data for (S)-Alprenolol is often represented by its levorotatory isomer, (-)-Alprenolol, which is the more potent enantiomer for β-receptor binding.[1]
Experimental Protocols & Workflows
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of (S)-Alprenolol by measuring its ability to compete with a radiolabeled ligand for binding to β-adrenergic receptors.
Detailed Methodology:
-
Membrane Preparation:
-
Harvest cells or tissue expressing the target β-adrenergic receptor subtype.
-
Homogenize the material in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[5]
-
Perform differential centrifugation to isolate the membrane fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the membranes.[5]
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[5]
-
-
Competitive Binding Reaction:
-
In a 96-well plate, combine the prepared membranes (e.g., 50-120 µg protein for tissue) with a fixed, subsaturating concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol).[5][6]
-
Add serial dilutions of the unlabeled test compound, (S)-Alprenolol, to the wells.
-
Include control wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a saturating concentration of a non-radiolabeled antagonist like propranolol).[7]
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30-37°C) with gentle agitation to reach equilibrium.[5][8]
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), which trap the membranes with the bound radioligand.[5][6]
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate "specific binding" by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of (S)-Alprenolol to generate a competition curve.
-
Determine the IC50 value (the concentration of (S)-Alprenolol that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Workflow Visualization:
Functional Antagonism Assay (cAMP Accumulation)
This cell-based assay determines the ability of (S)-Alprenolol to functionally block the downstream signaling of β-adrenergic receptors, specifically the production of the second messenger cyclic AMP (cAMP).
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the β-adrenergic receptor of interest.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[9]
-
-
Antagonist Assay Protocol:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add a phosphodiesterase (PDE) inhibitor, such as IBMX, to the buffer. This prevents the degradation of cAMP and enhances the assay signal.
-
Pre-incubate the cells with various concentrations of (S)-Alprenolol for a short period (e.g., 15 minutes) at 37°C.[9]
-
Stimulate the cells by adding a fixed, sub-maximal (e.g., EC80) concentration of a β-adrenergic agonist, such as isoproterenol.
-
Include control wells: "basal" (no agonist) and "stimulated" (agonist only).
-
Incubate for a defined time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.[9][10]
-
-
cAMP Detection and Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the lysate using a detection kit. Common methods include:
-
Competitive Immunoassay: Cellular cAMP competes with a labeled cAMP (e.g., biotinylated) for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced.[11]
-
FRET-based Biosensors: Cells can be engineered to express fluorescent biosensors (e.g., CEPAC) that change their fluorescence resonance energy transfer (FRET) signal upon binding to cAMP.[12]
-
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the measured cAMP levels (or signal) against the log concentration of (S)-Alprenolol.
-
Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of (S)-Alprenolol that inhibits 50% of the agonist-stimulated cAMP response.
-
Workflow Visualization:
Mechanism of Action: β-Adrenergic Signaling Pathway
(S)-Alprenolol exerts its effects by blocking the canonical Gs-protein coupled signaling pathway. When an agonist binds to a β-adrenergic receptor, it triggers a conformational change that activates the associated heterotrimeric Gs protein.[13] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP.[13] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[13][14][15] (S)-Alprenolol, as a competitive antagonist, occupies the receptor's binding site, preventing this entire cascade from being initiated by an agonist.
Signaling Pathway Visualization:
References
- 1. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible mechanism (s) of alprenolol (beta adrenergic receptor blocking agent) prolongation of pentobarbital hypnosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The regulation of β-adrenergic receptor-mediated PKA activation by substrate stiffness via microtubule dynamics in human MSCs - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Alprenolol hydrochloride CAS number and molecular weight
An In-depth Technical Guide to (S)-Alprenolol Hydrochloride
This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, receptor binding affinities, detailed experimental protocols for its synthesis, and its involvement in cellular signaling pathways.
Compound Identity and Properties
(S)-Alprenolol is the levorotatory enantiomer of Alprenolol (B1662852), a non-selective β-adrenergic receptor antagonist and a 5-HT1A receptor antagonist. The hydrochloride salt is the commonly used form in research and clinical studies.
| Property | Value | Citation |
| Compound Name | This compound | |
| CAS Number | 13707-88-5 (for the racemic hydrochloride) | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₃NO₂·HCl | [1][3] |
| Molecular Weight | 285.81 g/mol | [1][3] |
| Chemical Name | (2S)-1-(propan-2-ylamino)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride |
Note: A specific CAS number for the (S)-enantiomer hydrochloride is not consistently reported in major databases; the CAS number for the racemic mixture is commonly utilized.
Receptor Binding Affinity
Alprenolol exhibits affinity for multiple adrenergic and serotonin (B10506) receptors. The following table summarizes its binding constants.
| Receptor Target | Ligand Form | Parameter | Value (nM) | Species/System | Citation |
| β₁-Adrenergic Receptor | Racemic | K_d | 15 | Human (expressed in CHO cells) | [5] |
| β₂-Adrenergic Receptor | Racemic | K_d | 0.91 | Human (expressed in CHO cells) | [5] |
| β₃-Adrenergic Receptor | Racemic | K_d | 117 | Human (expressed in CHO cells) | [5] |
| β-Adrenergic Receptors (general) | (-)-Alprenolol | K_D | 7-11 | Canine Myocardium | [6][7] |
| 5-HT₁ₐ Receptor | Racemic | K_i | 34 | Rat Hippocampal Membranes | [5] |
| 5-HT₁ₑ Receptor | Racemic | K_i | 134 | Rat Striatal Membranes | [5] |
Experimental Protocols
Chemoenzymatic Synthesis of (S)-Alprenolol
This protocol is adapted from a method for the synthesis of enantiomerically enriched β-blockers and outlines a pathway to obtain the (S)-enantiomer of Alprenolol.
Workflow for (S)-Alprenolol Synthesis
Caption: Chemoenzymatic synthesis workflow for this compound.
Methodology:
-
Enzymatic Kinetic Resolution: A racemic chlorohydrin precursor is subjected to lipase-catalyzed (e.g., from Candida antarctica) kinetic resolution. This process selectively acetylates the (R)-enantiomer, leaving the desired (S)-chlorohydrin unreacted and in high enantiomeric excess.
-
Epoxide Formation: The resulting (S)-chlorohydrin is treated with a base in the presence of 2-allylphenol. This facilitates a nucleophilic substitution to form the corresponding (S)-glycidyl ether intermediate.
-
Ring-Opening Aminolysis: The epoxide ring of the (S)-glycidyl ether is opened by reaction with isopropylamine. This step yields the free base of (S)-Alprenolol.
-
Hydrochloride Salt Formation: The purified (S)-Alprenolol free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the final this compound salt. The product is then collected by filtration and dried.
Signaling Pathways
(S)-Alprenolol primarily functions by antagonizing β-adrenergic and 5-HT1A receptors, thereby inhibiting the downstream signaling cascades typically initiated by endogenous agonists like adrenaline, noradrenaline, and serotonin.
β-Arrestin-Mediated EGFR Transactivation
Interestingly, some β-blockers, including Alprenolol, have been shown to stimulate G protein-independent signaling pathways. One such pathway is the β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR).[8][9]
Caption: β-Arrestin-dependent EGFR transactivation by (S)-Alprenolol.
Pathway Description:
-
(S)-Alprenolol Binding: (S)-Alprenolol binds to the β₁-adrenergic receptor (β₁-AR).[8][9]
-
GRK Phosphorylation: This binding event promotes the phosphorylation of the β₁-AR by G protein-coupled receptor kinases (GRKs).[8][9]
-
β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin.[8][9]
-
Src Activation: β-arrestin then serves as a scaffold to activate the Src kinase.[8][9]
-
MMP Activation and HB-EGF Shedding: Activated Src leads to the activation of matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to its active form, HB-EGF.[8]
-
EGFR Activation and Downstream Signaling: Released HB-EGF binds to and activates the EGFR, leading to the phosphorylation of downstream effectors such as ERK (extracellular signal-regulated kinase).[8][9]
This guide provides a foundational understanding of this compound for research and development purposes. For further information, consulting the cited literature is recommended.
References
- 1. scbt.com [scbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Alprenolol hydrochloride | Non-selective Adrenergic β Receptors | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Stereospecificity of Alprenolol: A Technical Guide to the Biological Divergence of its Enantiomers
For Immediate Release
A Deep Dive into the Chiral Pharmacology of (S)- and (R)-Alprenolol for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the distinct biological activities of the (S)- and (R)-enantiomers of Alprenolol (B1662852), a non-selective β-adrenergic receptor antagonist. A thorough understanding of the stereochemistry of this compound is paramount for its application in research and drug development, as the two enantiomers exhibit profoundly different pharmacological profiles. This document outlines their differential pharmacodynamics and explores the underlying signaling pathways, supported by detailed experimental protocols and data presented for clear comparison.
Core Biological Differences: A Tale of Two Enantiomers
Alprenolol, a racemic mixture of (S)- and (R)-isomers, exerts its primary therapeutic effects through the blockade of β-adrenergic receptors. However, this activity is almost exclusively attributed to the (S)-enantiomer. The stereochemical configuration at the chiral center of the molecule dictates its interaction with the binding pocket of the β-adrenergic receptors, leading to a significant disparity in potency.
Pharmacodynamics: The Dominance of (S)-Alprenolol
The β-blocking activity of Alprenolol resides almost entirely in the (S)-(-)-enantiomer.[1] Studies have consistently demonstrated that (S)-Alprenolol is approximately 100-fold more potent than its (R)-(+)-counterpart in blocking β-adrenergic receptors.[1] This pronounced stereoselectivity is a critical factor in its pharmacological action. While the (S)-enantiomer is a potent antagonist, the (R)-enantiomer is considered largely inactive in this regard. This significant difference in potency underscores the importance of enantiomeric purity in both therapeutic applications and experimental settings.
Table 1: Comparative Pharmacodynamics of Alprenolol Enantiomers
| Parameter | (S)-Alprenolol | (R)-Alprenolol | Reference |
| Primary Activity | Potent non-selective β-adrenergic antagonist | Largely inactive as a β-adrenergic antagonist | [1] |
| Potency Ratio (S:R) | ~100:1 | 1 | [1] |
| β-Adrenergic Receptor Binding | High affinity | Low affinity | [2][3] |
Note: Specific Ki or IC50 values for the individual enantiomers at β1 and β2 receptors are not consistently reported across the literature. The potency ratio is a widely accepted measure of their differential activity.
Signaling Pathways: Mechanisms of Action and Differentiation
The biological effects of Alprenolol enantiomers are mediated through their interaction with specific cell signaling pathways. The canonical pathway for β-blockade involves the Gs protein-coupled adenylyl cyclase system, while a non-canonical, β-arrestin-dependent pathway has also been elucidated.
Gs-Coupled β-Adrenergic Receptor Signaling: The Canonical Pathway of Blockade
(S)-Alprenolol exerts its antagonist effects by competitively binding to β1- and β2-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[4] This blockade inhibits the activation of the Gs protein, which in turn prevents the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA) and a dampening of the downstream physiological responses, such as increased heart rate and contractility.[2][5] The (R)-enantiomer, due to its poor binding affinity, has a negligible effect on this pathway.
Caption: Canonical β-adrenergic signaling pathway and the inhibitory action of (S)-Alprenolol.
β-Arrestin-Mediated EGFR Transactivation: A Non-Canonical Pathway
Interestingly, both enantiomers of Alprenolol have been shown to induce the transactivation of the Epidermal Growth Factor Receptor (EGFR) through a β-arrestin-dependent pathway. This represents a form of biased agonism, where the ligand, while acting as an antagonist for the G-protein pathway, promotes a different signaling cascade. Upon binding of Alprenolol to the β-adrenergic receptor, β-arrestin is recruited. This recruitment facilitates the activation of the tyrosine kinase Src, which in turn activates matrix metalloproteinases (MMPs). The activated MMPs cleave pro-heparin-binding EGF (pro-HB-EGF), releasing mature HB-EGF that then binds to and activates the EGFR, leading to downstream signaling, such as the activation of the ERK pathway.
Caption: Alprenolol-induced β-arrestin-mediated EGFR transactivation pathway.
Experimental Protocols
To facilitate further research into the stereospecificity of Alprenolol, this section provides detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of (S)- and (R)-Alprenolol for β-adrenergic receptors.
Objective: To quantify the binding affinity of (S)-Alprenolol and (R)-Alprenolol to β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol
-
Unlabeled (S)-Alprenolol and (R)-Alprenolol
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/C)
-
96-well plates
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the desired β-adrenergic receptor subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the same concentration of radioligand, a high concentration of a non-labeled competitor (e.g., 10 µM propranolol), and the membrane preparation.
-
Competition Binding: Add assay buffer, the same concentration of radioligand, varying concentrations of either (S)-Alprenolol or (R)-Alprenolol (typically from 10⁻¹¹ M to 10⁻⁵ M), and the membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand ((S)- or (R)-Alprenolol).
-
Fit the data using a non-linear regression model to determine the IC50 value for each enantiomer.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
cAMP Functional Assay
This assay measures the ability of (S)- and (R)-Alprenolol to antagonize agonist-induced cAMP production.
Objective: To determine the functional potency (IC50) of (S)-Alprenolol and (R)-Alprenolol in inhibiting agonist-stimulated cAMP production.
Materials:
-
Whole cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells)
-
A β-adrenergic agonist (e.g., Isoproterenol)
-
(S)-Alprenolol and (R)-Alprenolol
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to an appropriate confluency.
-
Pre-treatment with Antagonist:
-
Wash the cells with serum-free media.
-
Add varying concentrations of (S)-Alprenolol or (R)-Alprenolol to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a β-adrenergic agonist (typically the EC80 concentration) to all wells except the basal control.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method and a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration against the log concentration of the antagonist ((S)- or (R)-Alprenolol).
-
Fit the data using a non-linear regression model to determine the IC50 value for each enantiomer.
-
Caption: Workflow for a cAMP functional assay to determine antagonist potency.
Conclusion
The biological activity of Alprenolol is highly dependent on its stereochemistry. The (S)-enantiomer is a potent β-adrenergic antagonist, while the (R)-enantiomer is largely inactive in this regard. This stereoselectivity is a critical consideration for researchers and drug developers. Furthermore, the discovery of Alprenolol's ability to induce EGFR transactivation via a β-arrestin-dependent pathway highlights the complexity of its pharmacology and opens new avenues for investigation. The experimental protocols provided in this guide offer a framework for the precise characterization of the distinct biological profiles of the (S)- and (R)-enantiomers of Alprenolol.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chiral HPLC Method for the Enantioselective Separation of (S)-Alprenolol and (R)-Alprenolol
Application Note and Protocol
Introduction
Alprenolol (B1662852) is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and angina pectoris. It possesses a single chiral center, resulting in two enantiomers: (S)-Alprenolol and (R)-Alprenolol. The enantiomers of many chiral drugs exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is critical in drug development, quality control, and clinical studies. This document provides detailed protocols for the chiral separation of (S)-Alprenolol and (R)-Alprenolol using High-Performance Liquid Chromatography (HPLC). Two distinct methods are presented: a standard resolution HPLC method with UV/Fluorescence detection and a rapid, high-sensitivity method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Chiral HPLC with UV/Fluorescence Detection
This method provides a robust and reliable separation of alprenolol enantiomers suitable for routine quality control and research applications. The separation is achieved on a cyclodextrin-based chiral stationary phase.
Chromatographic Conditions
| Parameter | Value |
| Column | Cyclodextrin-based Chiral Stationary Phase (e.g., CYCLOBOND I 2000) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol (B129727):Triethylamine (ACN:MeOH:TEA) (50:50:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Injection Volume | 20 µL |
| UV Detection | 270 nm |
| Fluorescence Detection | Excitation: 270 nm, Emission: 305 nm |
| Run Time | 25 minutes |
Quantitative Data
The following table summarizes the expected chromatographic performance for the separation of (S)- and (R)-Alprenolol.
| Parameter | (S)-Alprenolol | (R)-Alprenolol |
| Retention Time (min) | ~19[1] | ~21[1] |
| Resolution (Rs) | > 1.5 | - |
| Tailing Factor (Tf) | 0.9 - 1.5 | 0.9 - 1.5 |
Method Validation Summary
This method has been demonstrated to be suitable for quantitative analysis with the following characteristics.
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] |
| Limit of Detection (LOD) - Fluorimetry | 0.16 - 0.41 ng[1] |
Method 2: Rapid Chiral LC-MS/MS
This method is ideal for high-throughput applications and bioanalytical studies requiring fast analysis times and high sensitivity. A cellobiohydrolase (CBH)-based chiral stationary phase enables a rapid and efficient separation.
Chromatographic and MS Conditions
| Parameter | Value |
| Column | Cellobiohydrolase (CBH) Chiral Stationary Phase |
| Dimensions | 100 mm x 2.0 mm, 5 µm |
| Mobile Phase | Isocratic: 10 mM Ammonium Acetate in Water : Acetonitrile (90:10, v/v) |
| Flow Rate | 0.9 mL/min |
| Temperature | 35 °C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Run Time | < 2 minutes |
Quantitative Data and Validation Summary
This method has been fully validated for the determination of alprenolol enantiomers in biological matrices.
| Validation Parameter | Result |
| Linearity Range | 0.500 - 500 ng/mL |
| Intra-day Precision (%RSD) | ≤ 7.3% |
| Inter-day Precision (%RSD) | ≤ 7.3% |
| Accuracy (%RE) | -6.2 to 8.0% |
| Separation | Complete baseline separation achieved |
Experimental Protocols
Reagents and Materials
-
(±)-Alprenolol Hydrochloride (Racemic mixture)
-
(S)-Alprenolol and (R)-Alprenolol reference standards
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
Triethylamine (TEA), HPLC grade
-
Ammonium Acetate, LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters for solvent filtration
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic alprenolol, (S)-Alprenolol, and (R)-Alprenolol standards in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for calibration. For the UV/Fluorescence method, a mid-range concentration of 10 µg/mL is suitable for initial system suitability checks. For the LC-MS/MS method, prepare calibration standards covering the linearity range of 0.500 to 500 ng/mL.
Sample Preparation
-
For Drug Substance: Accurately weigh and dissolve the alprenolol sample in the mobile phase to achieve a final concentration within the calibration range of the chosen method. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
For Biological Matrices (e.g., Plasma - for LC-MS/MS method): A supported liquid extraction (SLE) is recommended for sample clean-up.
HPLC System Preparation and Operation
-
Purge the HPLC system with the mobile phase for at least 20 minutes to ensure a stable baseline.
-
Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30-60 minutes before the first injection.
-
Set the detector parameters (wavelengths for UV/Fluorescence or MS parameters).
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
System Suitability Test (SST)
Before running the sample sequence, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the racemic alprenolol working standard solution (e.g., 10 µg/mL) five or six times.
-
Calculate the following parameters:
-
Resolution (Rs): Should be ≥ 1.5 between the two enantiomer peaks.
-
Tailing Factor (Tf): Should be between 0.9 and 1.5 for both enantiomer peaks.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0% for each enantiomer.
-
Diagrams
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Logical relationship for method selection.
References
Application Notes and Protocols for Beta-Adrenergic Receptor Binding Assay Using [³H]Dihydroalprenolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the physiological effects of catecholamines like epinephrine (B1671497) and norepinephrine.[1][2] They play a vital role in regulating cardiovascular function, smooth muscle relaxation, and metabolism.[1][2] Consequently, β-ARs are significant targets for therapeutic drugs. Radioligand binding assays are a powerful and sensitive method for characterizing receptor-ligand interactions, providing essential data on receptor density (Bmax) and ligand affinity (Kd).[3][4][5] This document provides a detailed protocol for a beta-adrenergic receptor binding assay using the radiolabeled antagonist, [³H]dihydroalprenolol ([³H]DHA).[6][7][8]
Beta-Adrenergic Signaling Pathway
Stimulation of β-adrenergic receptors by agonists initiates a signaling cascade.[1] The receptor, coupled to a stimulatory G protein (Gs), activates adenylyl cyclase upon agonist binding.[2][9] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][9] The second messenger, cAMP, subsequently activates protein kinase A (PKA), which phosphorylates various intracellular proteins to elicit a cellular response.[2][9]
Caption: Canonical beta-adrenergic receptor signaling pathway.
Experimental Protocol: [³H]Dihydroalprenolol Binding Assay
This protocol outlines the steps for performing a saturation binding assay to determine the Bmax and Kd of [³H]DHA for a given tissue or cell preparation.
Materials and Reagents
-
[³H]Dihydroalprenolol ([³H]DHA) with high specific activity (>70 Ci/mmol)
-
Unlabeled propranolol (B1214883) (for determining non-specific binding)
-
Receptor source (e.g., membrane preparations from tissues or cultured cells)
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 at 25°C
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Scintillation vials
-
Scintillation cocktail
-
Filtration apparatus
-
Liquid scintillation counter
Experimental Workflow
The general workflow for a radioligand binding assay involves incubation of the receptor source with the radioligand, separation of bound and free radioligand, and quantification of the bound radioactivity.
Caption: General experimental workflow for a radioligand binding assay.
Detailed Methodology
-
Receptor Preparation: Prepare membrane fractions from the tissue of interest or cultured cells expressing β-adrenergic receptors. Homogenize the cells or tissue in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup:
-
Prepare serial dilutions of [³H]DHA in the binding buffer. The final concentrations should typically range from 0.1 to 20 nM to encompass the Kd value.
-
For each concentration of [³H]DHA, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of an unlabeled competitor, such as 10 µM propranolol.
-
To all tubes, add the prepared membrane suspension (typically 50-100 µg of protein per tube).
-
The final assay volume is typically 250-500 µL.
-
-
Incubation: Incubate the assay tubes at a specific temperature for a sufficient time to reach equilibrium. Typical incubation conditions are 25°C for 60-120 minutes.[6]
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.[10]
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific binding is the difference between total binding and non-specific binding at each radioligand concentration.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Saturation Analysis:
-
Plot the specific binding (Y-axis) against the concentration of [³H]DHA (X-axis). This will generate a saturation curve.
-
Analyze the saturation curve using non-linear regression analysis (e.g., using software like GraphPad Prism) to determine the maximal number of binding sites (Bmax) and the equilibrium dissociation constant (Kd). The Kd is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.
-
Summary of Quantitative Data
The following table summarizes typical quantitative data obtained from [³H]DHA binding assays in various tissues.
| Parameter | Receptor Source | [³H]DHA Concentration Range | Incubation Time & Temp. | Non-specific Binding Definition | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Kd, Bmax | Human Myometrium | Not specified | 12 min @ 37°C | 1 µM (±)-propranolol | 0.50 | 70 | [6] |
| Kd, Bmax | Fetal Sheep Heart | 0.9 - 16 nM | 15-20 min @ 30°C | 1 µM (-)-propranolol | 4.8 | 101.2 | [8][11] |
| Kd, Bmax | Rat Vas Deferens | Not specified | Not specified | 1 µM (-)-propranolol | 0.3 | 460 fmol/g tissue | [12] |
| Kd, Bmax | Human Polymorphonuclear Cells | Not specified | < 1 min @ 37°C | 1 µM (-)-propranolol | 1 - 5 | ~1.5 (870 receptors/cell) | [13] |
| Kd, Bmax | Human Lymphocytes | Not specified | < 30 sec @ 37°C | 1 µM (-)-propranolol | 10 | 75 | [14][15] |
| Kd, Bmax | Early Human Placenta | Not specified | Not specified | 10 µM (-)-propranolol | 2.80 | 330.30 | [16] |
Note: The specific conditions and resulting values can vary depending on the experimental setup, tissue source, and preparation methods. It is crucial to optimize the assay conditions for each specific application.[3][4]
Conclusion
The [³H]dihydroalprenolol binding assay is a robust and sensitive method for the characterization of beta-adrenergic receptors.[5][17] The detailed protocol and data analysis guidelines provided in these application notes offer a solid foundation for researchers to successfully implement this technique in their studies of β-AR pharmacology and function. Careful optimization of assay conditions is paramount for obtaining accurate and reproducible results.[3][4]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Practical aspects of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of two putatively selective radioligands for labeling central nervous system beta-adrenergic receptors: inadequacy of [3H]dihydroalprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of beta-adrenergic receptors using [3H]dihydroalprenolol in fetal sheep heart: direct evidence of qualitative similarity to the receptors in adult sheep heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. scispace.com [scispace.com]
- 12. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 16. Beta-adrenergic receptors in early human placenta characterization of [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
Application Note: Utilizing (S)-Alprenolol Hydrochloride for the Elucidation of GPCR Signaling Pathways
Introduction
G Protein-Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] The β-adrenergic receptors (β-ARs), a key subclass of GPCRs, play a crucial role in cardiovascular and pulmonary physiology. (S)-Alprenolol hydrochloride is a non-selective β-adrenergic receptor antagonist that serves as an invaluable tool for researchers studying GPCR signaling.[2][3] It competitively blocks β1 and β2-adrenergic receptors, preventing the binding of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine.[2][4] This blockade inhibits the canonical Gs protein-mediated signaling cascade, making (S)-Alprenolol an excellent probe for investigating receptor function, ligand binding, and downstream effector pathways.
Mechanism of Action
This compound primarily exerts its effect through competitive antagonism at β-adrenergic receptors.[4] In the canonical pathway, β-ARs are coupled to the stimulatory G protein, Gs. Agonist binding triggers a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). As an antagonist, (S)-Alprenolol binds to the receptor but does not induce the active conformation, thereby blocking agonist-induced cAMP production.[5]
Interestingly, emerging research indicates that some β-blockers, including alprenolol (B1662852), can act as "biased ligands".[1][6] While antagonizing the G protein pathway, they can selectively promote β-arrestin-mediated signaling.[6] This can lead to the transactivation of other receptor systems, like the Epidermal Growth Factor Receptor (EGFR), and the activation of downstream kinases such as ERK, independent of G protein activation.[6] This dual functionality makes (S)-Alprenolol a sophisticated tool for dissecting the multifaceted nature of GPCR signaling.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities of Alprenolol for human β-adrenergic receptors. This data is critical for designing experiments and interpreting results.
| Receptor Subtype | Parameter | Value (nM) | Ligand/Assay Condition | Reference |
| β1-Adrenergic Receptor | pKd = 8.37 | 4.27 | Antagonist activity in cimeterol-stimulated CHO-K1 cells | [7] |
| β1-Adrenergic Receptor | pIC50 = 8.31 | 4.88 | Inhibition of [3H]dihydroalprenolol binding in dog heart | [7] |
| β2-Adrenergic Receptor | pKi = 8.8 | 1.58 | Radioligand displacement assay | [7] |
| 5-HT1A Receptor | pKi = 6.93 | 117.49 | Displacement of [3H]-8-OH-DPAT in rat brain | [7] |
Note: Data represents values for Alprenolol. The (S)-enantiomer is the active form. Affinity values can vary based on experimental conditions, tissue type, and assay format.
Visualizations: Signaling Pathways and Workflows
References
- 1. Conducting the G-protein Coupled Receptor (GPCR) Signaling Symphony in Cardiovascular Diseases: New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Alprenolol Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alprenolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for In Vivo Experimental Design with (S)-Alprenolol in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Alprenolol is the pharmacologically active enantiomer of alprenolol, a non-selective β-adrenergic receptor antagonist. It also exhibits antagonist properties at 5-HT1A and 5-HT1B receptors.[1] These characteristics make it a valuable tool for in vivo research in rodent models to investigate cardiovascular function, anxiety-related behaviors, and other physiological processes modulated by adrenergic and serotonergic systems. These application notes provide detailed protocols for the use of (S)-Alprenolol in rats and mice, focusing on experimental design, data presentation, and relevant signaling pathways.
Mechanism of Action
(S)-Alprenolol primarily functions by competitively blocking β-1 and β-2 adrenergic receptors.[2][3] This action inhibits the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, leading to a decrease in heart rate (negative chronotropy) and myocardial contractility (negative inotropy).[2][3] Additionally, (S)-Alprenolol can induce G protein-independent, β-arrestin-dependent signaling, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[4]
Data Presentation
Table 1: Recommended Dosage Ranges for (S)-Alprenolol in Rodent Models
| Species | Application | Route of Administration | Dosage Range | Reference(s) |
| Rat | Cardiovascular Studies | Subcutaneous (SC) / Intraperitoneal (IP) | 10 - 50 mg/kg | [1] |
| Rat | General Pharmacology | Oral (gavage) | 7 - 700 µmol/kg (~1.7 - 174 mg/kg) | |
| Mouse | Behavioral Studies (Anxiolytic-like effects, Locomotor Activity) | Subcutaneous (SC) / Intraperitoneal (IP) | 1 - 20 mg/kg (starting range, requires optimization) | N/A |
Note: Specific optimal doses for behavioral studies in mice with (S)-Alprenolol are not well-documented in publicly available literature. It is highly recommended to perform dose-response studies to determine the optimal dose for the desired effect and specific mouse strain.
Table 2: Pharmacokinetic Parameters of Alprenolol (Species-Dependent)
| Species | Administration Route | Tmax | Half-life (t½) | Bioavailability | Reference(s) |
| Rat | Oral | Dose-dependent | Not specified | Low, dose-dependent presystemic elimination | |
| Human | Oral | ~1-2 hours | 2-3 hours | ~10% | [5][6] |
Note: Detailed pharmacokinetic data for (S)-Alprenolol in rats and mice (especially for subcutaneous and intraperitoneal routes) is limited in the available literature. Researchers should consider conducting pilot pharmacokinetic studies to determine the optimal timing for their experimental endpoints.
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects in Rats
This protocol is designed to assess the impact of (S)-Alprenolol on heart rate and blood pressure in rats.
Materials:
-
(S)-Alprenolol hydrochloride
-
Sterile saline (0.9% NaCl)
-
Rat restrainer
-
Tail-cuff plethysmography system or telemetry system for blood pressure and heart rate measurement
-
Syringes and needles (25-27 gauge)
Procedure:
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats (250-350g) to the laboratory conditions for at least one week before the experiment. Handle the animals daily to minimize stress.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 10 mg/mL). Prepare fresh on the day of the experiment.
-
Baseline Measurement: Place the rat in the restrainer and allow it to acclimate for 15-20 minutes. Measure baseline systolic blood pressure, diastolic blood pressure, and heart rate using the tail-cuff system. For telemetry, baseline data can be collected continuously from the home cage.
-
Drug Administration: Administer (S)-Alprenolol or vehicle (saline) via subcutaneous (SC) or intraperitoneal (IP) injection at a volume of 1-2 mL/kg. Doses of 10, 20, or 50 mg/kg can be used as a starting point.[1]
-
Post-Dose Measurement: Measure blood pressure and heart rate at regular intervals post-administration (e.g., 30, 60, 90, 120, and 240 minutes). The exact timing should be optimized based on pilot studies to capture the peak effect.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each animal. Compare the effects of different doses of (S)-Alprenolol to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Anxiolytic-Like Effects in Mice using the Elevated Plus Maze (EPM)
This protocol evaluates the potential anxiolytic-like effects of (S)-Alprenolol in mice.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Elevated Plus Maze apparatus
-
Video tracking software
-
Syringes and needles (26-30 gauge)
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 or BALB/c mice (20-30g) to the testing room for at least 60 minutes before the experiment. The room should be dimly lit.
-
Drug Preparation: Dissolve this compound in sterile saline. A starting dose range of 1-10 mg/kg is recommended for initial studies.
-
Drug Administration: Administer (S)-Alprenolol or vehicle (saline) via subcutaneous (SC) injection in the scruff of the neck at a volume of 5-10 mL/kg, 30 minutes before the test.
-
EPM Test: Place the mouse in the center of the EPM, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.
-
Data Analysis: Use video tracking software to automatically score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Compare the results from the (S)-Alprenolol-treated groups with the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 3: Evaluation of Locomotor Activity in Mice using the Open Field Test
This protocol assesses the effect of (S)-Alprenolol on spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Open field arena (e.g., 40 x 40 cm)
-
Video tracking software
-
Syringes and needles (26-30 gauge)
Procedure:
-
Animal Acclimation: Acclimate male mice to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Prepare (S)-Alprenolol in sterile saline. A starting dose range of 1-20 mg/kg is suggested for initial dose-response studies.
-
Drug Administration: Administer (S)-Alprenolol or vehicle (saline) via subcutaneous (SC) injection 30 minutes before placing the mouse in the open field arena.
-
Open Field Test: Gently place the mouse in the center of the open field arena and allow it to explore freely for 15-30 minutes. Record the session with a video camera.
-
Data Analysis: Use video tracking software to analyze the following parameters in defined time bins (e.g., 5 minutes):
-
Total distance traveled
-
Time spent in the center zone
-
Time spent in the peripheral zone
-
Rearing frequency
-
-
Interpretation: A decrease in total distance traveled may indicate sedative effects, while an increase could suggest stimulatory effects. Changes in the time spent in the center zone can also be an indicator of anxiety-like behavior. Compare the data from treated groups to the vehicle control.
Mandatory Visualization
Caption: Signaling pathways of (S)-Alprenolol.
Caption: General experimental workflow.
References
- 1. repositorio.unip.br [repositorio.unip.br]
- 2. Differential sensitivity to the effects of albuterol on locomotor activity and operant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anilocus.com [anilocus.com]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing (S)-Alprenolol Hydrochloride Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alprenolol hydrochloride is the levorotatory isomer of alprenolol (B1662852), a non-selective β-adrenergic receptor antagonist and a 5-HT1A receptor antagonist. It is a valuable tool in pharmacological research for studying the roles of these receptors in various physiological and pathological processes. Accurate and reproducible in vitro assays are fundamental to this research, and the proper preparation of this compound stock solutions is a critical first step to ensure the integrity of experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in in vitro settings.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride | |
| Molecular Formula | C₁₅H₂₃NO₂·HCl | |
| Molecular Weight | 285.81 g/mol | |
| CAS Number | 13707-88-5 | |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98% (HPLC) | |
| Mechanism of Action | Non-selective β-adrenoceptor (β₂ > β₁ > β₃) and 5-HT₁A receptor antagonist. |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for preparing high-concentration stock solutions. It is freely soluble in water.[1]
| Solvent | Maximum Concentration | Notes |
| Water | 100 mM (28.58 mg/mL) | May require sonication to fully dissolve. |
| DMSO | 100 mg/mL | Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility. May require ultrasonication. |
| PBS (pH 7.2) | 11 mg/mL | Ultrasonication may be needed for complete dissolution. |
Experimental Protocols
Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in sterile water.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water (e.g., cell culture grade)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile storage vials (e.g., cryovials)
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, the required mass of this compound (MW = 285.81 g/mol ) is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 100 mmol/L x 0.01 L x 285.81 g/mol = 285.81 mg
-
Weigh the compound: Accurately weigh 285.81 mg of this compound powder using an analytical balance and transfer it to a sterile conical tube.
-
Add solvent: Add approximately 8 mL of sterile water to the conical tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 15-30 minutes, or until the solution is clear.
-
Adjust the final volume: Once completely dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterilization: To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
Storage and Stability of Stock Solutions
Proper storage is essential to maintain the activity of the this compound stock solution.
| Storage Temperature | Duration | Notes |
| -80°C | Up to 1 year | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| Freshly Prepared | Recommended | For optimal results, it is advised to prepare solutions fresh for each experiment, as they can be unstable.[2] |
Note: Always bring the stock solution to room temperature before use and vortex briefly. Avoid repeated freeze-thaw cycles.
Application Notes for In Vitro Assays
This compound is utilized in a variety of in vitro assays to investigate its antagonistic effects on β-adrenergic and 5-HT1A receptors.
Typical Concentration Ranges
The effective concentration of this compound can vary significantly depending on the assay type, cell line, and experimental conditions. The following table provides a general guideline based on published literature.
| Assay Type | Target | Cell Line / System | Concentration Range | Reference |
| Electrophysiology | hKv1.3 channels | Xenopus oocytes | 1 µM - 1000 µM | [3] |
| Receptor Binding Assays | β-adrenergic receptors | Cell membranes | Typically nM to low µM range | [4][5] |
| cAMP Functional Assays | Gαs/Gαi-coupled receptors | CHO, HEK293 | Typically nM to µM range | [6][7] |
| EGFR Transactivation Assay | β₁-adrenergic receptor | HEK293 cells | 10 µM | [8] |
Example Experimental Workflow: cAMP Inhibition Assay
This workflow outlines a typical experiment to measure the inhibitory effect of this compound on agonist-induced cAMP production in cells expressing a Gαs-coupled β-adrenergic receptor.
Signaling Pathways
This compound exerts its effects by blocking the signaling cascades initiated by the activation of β-adrenergic and 5-HT1A receptors.
β-Adrenergic Receptor Signaling Pathway (Antagonized by Alprenolol)
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon binding to an agonist like epinephrine, activate a downstream signaling cascade primarily through Gαs, leading to the production of cyclic AMP (cAMP). Alprenolol, as an antagonist, prevents this activation.
5-HT1A Receptor Signaling Pathway (Antagonized by Alprenolol)
The 5-HT1A receptor is also a GPCR that typically couples to the inhibitory G-protein, Gαi. Its activation by serotonin (B10506) (5-HT) leads to the inhibition of adenylyl cyclase, thereby decreasing cAMP levels. Alprenolol blocks this inhibitory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. mdpi.com [mdpi.com]
- 8. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (S)-Alprenolol using Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Alprenolol is a beta-adrenergic receptor antagonist used in the treatment of hypertension and angina pectoris. The stereospecific analysis of (S)-Alprenolol is crucial as the pharmacological activity often resides in one enantiomer. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of drugs in biological matrices. However, due to the polar nature of beta-blockers like alprenolol (B1662852), derivatization is necessary to improve their volatility and chromatographic behavior for GC-MS analysis.[1] This application note provides a detailed protocol for the enantioselective quantification of (S)-Alprenolol in biological samples using GC-MS.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods developed for the extraction of beta-blockers from biological matrices.[2]
-
Materials:
-
Plasma or saliva samples
-
Internal Standard (IS) solution (e.g., deuterated alprenolol)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Extraction solvent: Ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate (70:30 v/v)[3]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent: Ethyl acetate
-
-
Procedure:
-
Pipette 1 mL of the biological sample (plasma or saliva) into a clean centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Alkalinize the sample by adding 100 µL of 1 M NaOH to reach a pH of approximately 9.
-
Add 5 mL of the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for the derivatization step.
-
2. Derivatization
A two-step derivatization process is employed for the enantioselective analysis of alprenolol.[4]
-
Materials:
-
N-heptafluorobutyryl-L-prolyl chloride (HFB-PC)
-
N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)
-
Triethylamine (TEA)
-
Heating block or oven
-
-
Procedure:
-
To the reconstituted sample extract, add 10 µL of HFB-PC and 5 µL of TEA.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 20 µL of MSTFA to the residue.
-
Heat the mixture at 80°C for 15 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
An alternative and effective single-step derivatization for general beta-blocker analysis involves trimethylsilylation.[5]
-
Alternative Derivatization Procedure:
-
To the dried sample extract, add 50 µL of a 1:1 (v/v) mixture of 99% N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and ethyl acetate.
-
Heat the mixture at 60°C for 30 minutes.[5]
-
After cooling, the sample is ready for injection into the GC-MS.
-
3. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized alprenolol.
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
For the two-step derivatized alprenolol, monitor for the respective enantiomers and the internal standard. A key ion for the internal standard has been identified at m/z 481.[4]
-
For trimethylsilyl (B98337) derivatives, characteristic ions of beta-blockers should be monitored.
-
-
Quantitative Data
The following table summarizes the quantitative data for the enantioselective analysis of alprenolol in biological fluids.
| Parameter | Saliva | Plasma | Reference |
| Linearity Range | 1.67 - 13.33 ng/mL | 2.50 - 20.00 ng/mL | [4] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but the lowest point of the calibration curve is 1.67 ng/mL | Not explicitly stated, but the lowest point of the calibration curve is 2.50 ng/mL | [4] |
| Precision (RSD%) | Within generally accepted criteria for validation | Within generally accepted criteria for validation | [4] |
| Accuracy | Within generally accepted criteria for validation | Within generally accepted criteria for validation | [4] |
Visualizations
Caption: Experimental workflow for (S)-Alprenolol quantitation.
Caption: Rationale for the derivatization of (S)-Alprenolol.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Alprenolol: A Versatile Pharmacological Tool for Neuroscience Research
Application Notes and Protocols
(S)-Alprenolol, a non-selective β-adrenergic receptor antagonist, serves as a critical tool in neuroscience research for dissecting the roles of the noradrenergic system in various physiological and pathological processes. Its ability to block β1 and β2-adrenergic receptors, and to a lesser extent 5-HT1A receptors, allows for the investigation of signaling pathways involved in synaptic plasticity, neuronal excitability, and behavior. This document provides detailed application notes and experimental protocols for the utilization of (S)-Alprenolol in a neuroscience research setting.
Introduction
(S)-Alprenolol is the levorotatory isomer of alprenolol (B1662852), exhibiting higher potency as a β-adrenergic receptor antagonist. It is a valuable pharmacological agent for studying the downstream effects of norepinephrine (B1679862) and epinephrine (B1671497) in the central nervous system. Its applications range from in vitro receptor binding assays to in vivo behavioral studies, providing insights into the molecular mechanisms underlying learning, memory, and mood regulation.
Data Presentation
Quantitative Data for (S)-Alprenolol
The following table summarizes the binding affinities of alprenolol for human β-adrenergic receptors. While specific data for the (S)-isomer is not always available, the data for the racemic mixture or the (-) isomer provides a strong indication of its potency.
| Receptor Subtype | Ligand | Ki (nM) | KD (nM) | Notes |
| β1-adrenergic receptor | (S)-Alprenolol | Not explicitly found | - | Generally considered to have high affinity. |
| β2-adrenergic receptor | (S)-Alprenolol | Not explicitly found | - | Generally considered to have high affinity. |
| β-adrenergic receptors (canine myocardium) | (-)-Alprenolol | - | 7-11 | Determined by radioligand binding studies.[1] |
| β-adrenergic receptors (human lymphocytes) | (-)-Alprenolol | - | ~10 | Estimated from half-maximal saturation in binding assays.[2] |
| 5-HT1A Receptor | (RS)-Alprenolol | - | - | Also acts as an antagonist.[3] |
Signaling Pathways and Experimental Workflows
Canonical β-Adrenergic Receptor Signaling Pathway
Norepinephrine or epinephrine binding to β-adrenergic receptors activates a canonical signaling cascade involving G-proteins and the production of the second messenger cyclic AMP (cAMP).
Caption: Canonical Gs-protein coupled β-adrenergic receptor signaling pathway.
β-Arrestin Mediated Signaling Pathway
Upon agonist binding, G-protein coupled receptors can also signal through a G-protein-independent pathway mediated by β-arrestin. (S)-Alprenolol has been shown to act as a biased ligand, capable of stimulating this pathway for some receptors.
Caption: β-arrestin mediated signaling pathway for β-adrenergic receptors.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptors in Brain Tissue
This protocol describes a competitive binding assay to determine the affinity of (S)-Alprenolol for β-adrenergic receptors in rodent brain tissue homogenates using [3H]-Alprenolol as the radioligand.
Materials:
-
Rodent brain tissue (e.g., cortex, hippocampus)
-
[3H]-Alprenolol
-
(S)-Alprenolol
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters (GF/C)
-
96-well filter plates
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer.[4]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[4]
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in homogenization buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of homogenization buffer (for total binding) or a high concentration of a competing ligand like propranolol (B1214883) (for non-specific binding).
-
50 µL of varying concentrations of (S)-Alprenolol.
-
50 µL of [3H]-Alprenolol (at a concentration near its KD, e.g., 5-10 nM).
-
100 µL of the membrane preparation (typically 50-100 µg of protein).
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of (S)-Alprenolol to generate a competition curve.
-
Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Protocol 2: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol outlines the procedure for investigating the effect of (S)-Alprenolol on Long-Term Potentiation (LTP) in acute hippocampal slices from rodents.
Materials:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF)
-
(S)-Alprenolol
-
Vibratome or tissue chopper
-
Dissection tools
-
Recording chamber
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.[5][6]
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[6]
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
Drug Application and LTP Induction:
-
Bath-apply (S)-Alprenolol at the desired concentration (e.g., 1-10 µM) for at least 20 minutes before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[7]
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP in the presence and absence of (S)-Alprenolol to determine its effect on synaptic plasticity.
-
Protocol 3: In Vivo Behavioral Assessment in Rodents
This protocol provides a general framework for assessing the effects of (S)-Alprenolol on anxiety-like behavior in mice using the elevated plus maze test.
Materials:
-
Mice
-
(S)-Alprenolol
-
Saline solution (vehicle)
-
Elevated plus maze apparatus
-
Video tracking software
Procedure:
-
Drug Administration:
-
Dissolve (S)-Alprenolol in saline. The appropriate dose should be determined in pilot studies, but a starting point could be in the range of 1-10 mg/kg.
-
Administer (S)-Alprenolol or vehicle via intraperitoneal (IP) injection 30 minutes before the behavioral test.[8][9]
-
To perform an IP injection, restrain the mouse and insert the needle into the lower right abdominal quadrant at a 15-30 degree angle.[8][9]
-
-
Elevated Plus Maze Test:
-
Place the mouse in the center of the elevated plus maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the time spent in the open and closed arms, and the number of entries into each arm.
-
An anxiolytic effect is typically indicated by an increase in the time spent and the number of entries into the open arms.
-
Compare the behavioral parameters between the (S)-Alprenolol-treated group and the vehicle-treated group using appropriate statistical tests.
-
Protocol 4: cAMP Accumulation Assay in Cultured Cells
This protocol describes how to measure the effect of (S)-Alprenolol on agonist-induced cAMP accumulation in cultured cells expressing β-adrenergic receptors.
Materials:
-
Cultured cells expressing β-adrenergic receptors (e.g., HEK293, CHO cells)
-
(S)-Alprenolol
-
β-adrenergic receptor agonist (e.g., Isoproterenol)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)[10]
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80-90% confluency.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with (S)-Alprenolol at various concentrations for 15-30 minutes in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., the EC80 of isoproterenol) for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., reading fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of (S)-Alprenolol.
-
Determine the IC50 value of (S)-Alprenolol for the inhibition of agonist-induced cAMP production.
-
Protocol 5: β-Arrestin Recruitment Assay (BRET)
This protocol outlines a Bioluminescence Resonance Energy Transfer (BRET) assay to investigate the ability of (S)-Alprenolol to promote the interaction between a β-adrenergic receptor and β-arrestin.
Materials:
-
HEK293 cells
-
Expression plasmids for a β-adrenergic receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)[11][12]
-
Transfection reagent
-
(S)-Alprenolol
-
BRET substrate (e.g., Coelenterazine h)
-
Microplate reader capable of measuring BRET
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the receptor-Rluc and β-arrestin-YFP constructs using a suitable transfection reagent.
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
-
BRET Assay:
-
24-48 hours post-transfection, wash the cells with assay buffer.
-
Add (S)-Alprenolol at various concentrations to the wells and incubate for 5-15 minutes.
-
Add the BRET substrate (Coelenterazine h) to each well.
-
-
Signal Detection:
-
Immediately measure the luminescence signals at two wavelengths: one for the donor (Rluc, ~480 nm) and one for the acceptor (YFP, ~530 nm) using a BRET-compatible plate reader.[13]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the log concentration of (S)-Alprenolol to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
-
References
- 1. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Hippocampal slice preparation for electrophysiology [protocols.io]
- 6. Long Term Potentiation in Mouse Hippocampal Slices in an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cell-based functional assays for measuring (S)-Alprenolol potency
An Application Note on Cell-Based Functional Assays for Measuring (S)-Alprenolol Potency
Introduction
(S)-Alprenolol is a non-selective β-adrenergic receptor antagonist used in the management of cardiovascular conditions such as hypertension, angina, and arrhythmia.[1][2][3] It competitively blocks β-1 adrenergic receptors in the heart and β-2 adrenergic receptors in other tissues, thereby inhibiting the effects of catecholamines like epinephrine (B1671497) and norepinephrine.[1][4] This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.[3][4] Accurate determination of the potency of (S)-Alprenolol is critical for drug development, quality control, and pharmacological research. Cell-based functional assays provide a robust platform to quantify the biological activity of (S)-Alprenolol by measuring its ability to inhibit agonist-induced signaling downstream of the β-adrenergic receptor.
This document provides detailed protocols for three common cell-based functional assays used to measure the potency of (S)-Alprenolol: the cAMP Accumulation Assay, the Reporter Gene Assay, and the Calcium Mobilization Assay. These assays are widely used in drug discovery for their ability to provide quantitative data on compound efficacy and potency.[5][6]
Mechanism of Action: β-Adrenergic Receptor Signaling
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit (Gαs).[7] Upon activation by an agonist (e.g., isoproterenol), Gαs stimulates adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response. (S)-Alprenolol, as an antagonist, blocks the agonist from binding to the receptor, thus inhibiting this signaling cascade. Interestingly, some β-blockers, including alprenolol (B1662852), have also been shown to act as partial agonists or biased agonists, capable of stimulating G protein-independent signaling pathways mediated by β-arrestin.[8][9]
Caption: Canonical Gs-protein signaling pathway of β-adrenergic receptors.
Quantitative Data Summary for Alprenolol
The potency of alprenolol is typically reported as an IC50 (half-maximal inhibitory concentration) from functional assays or as Ki/Kd (inhibition/dissociation constant) from binding assays. The values can vary depending on the receptor subtype and the experimental system used.
| Parameter | Receptor Subtype | Species | Value (nM) | Reference |
| Kd | Human β1-AR | CHO Cells | 15 | [10] |
| Kd | Human β2-AR | CHO Cells | 0.91 | [10] |
| Kd | Human β3-AR | CHO Cells | 117 | [10] |
| Ki | Rat 5-HT1A | Hippocampal Membranes | 34 | [10] |
| Ki | Rat 5-HT1B | Striatal Membranes | 134 | [10] |
Experimental Protocols
cAMP Accumulation Assay
This assay directly measures the production of the second messenger cAMP following receptor stimulation. As an antagonist, (S)-Alprenolol's potency is determined by its ability to inhibit agonist-induced cAMP production.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alprenolol - Humanitas.net [humanitas.net]
- 4. What is the mechanism of Alprenolol Hydrochloride? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 8. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Studying the Anti-Prion Activity of (S)-Alprenolol
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of (S)-Alprenolol in the study of anti-prion activity. This document includes a summary of its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.
Introduction
Prion diseases are a group of fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious isoform known as PrPSc. A promising strategy for the development of therapeutics is the identification of small molecules that can inhibit this conversion process. (S)-Alprenolol, a compound traditionally known as a non-selective β-adrenergic receptor antagonist, has been identified as a potential anti-prion agent.[1][2] Its anti-prion activity is believed to be independent of its β-blocking function, suggesting a novel mechanism of action.[3]
Mechanism of Action
(S)-Alprenolol is thought to exert its anti-prion effects by directly binding to the cellular prion protein (PrPC).[1] This interaction is hypothesized to stabilize the native conformation of PrPC, thereby preventing its conversion into the disease-associated PrPSc isoform. Docking simulation studies have suggested that alprenolol (B1662852) fits into a "hotspot" within the structure of mouse PrPC, a region considered critical for the protein's conformational stability.[1]
Quantitative Data
The following table summarizes the available quantitative data on the anti-prion activity of (S)-Alprenolol.
| Assay Type | System | Concentration/Dose | Effect | Reference |
| In vivo | Prion-infected mice | 50 mg/L in drinking water | Reduced PrPSc levels in the brain to less than 20% of control levels. | [4] |
| In vitro | Prion-infected cells | Not specified | Reduced accumulation of PrPSc. | [1] |
Experimental Protocols
This section provides a detailed protocol for evaluating the anti-prion activity of (S)-Alprenolol in a cell culture model. The protocol is based on general methodologies for screening anti-prion compounds.[5][6]
Protocol 1: Evaluation of (S)-Alprenolol's Anti-Prion Activity in Scrapie-Infected Neuroblastoma (ScN2a) Cells
1. Materials and Reagents:
-
Scrapie-infected mouse neuroblastoma cells (ScN2a)
-
Uninfected mouse neuroblastoma cells (N2a) as a control
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
(S)-Alprenolol hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cell lysis buffer (e.g., RIPA buffer)
-
Proteinase K (PK)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF) or other protease inhibitors
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Anti-PrP antibody (e.g., 6D11)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Chemiluminescent substrate
-
Bradford assay reagent for protein quantification
2. Cell Culture and Treatment:
-
Culture ScN2a and N2a cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of (S)-Alprenolol in DMSO.
-
Seed ScN2a cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of (S)-Alprenolol (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., quinacrine).
-
Incubate the cells for a specified period (e.g., 72 hours).
3. Cell Lysis and Proteinase K Digestion:
-
After treatment, wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of each lysate using the Bradford assay.
-
Normalize the protein concentration of all samples.
-
Divide each sample into two aliquots: one for PK digestion and one for total PrP analysis.
-
Treat one aliquot with a final concentration of 20 µg/mL Proteinase K at 37°C for 30 minutes to digest PrPC.
-
Stop the PK digestion by adding PMSF. The untreated aliquot will be used to measure total PrP levels.
4. Western Blotting:
-
Separate the proteins from both PK-treated and untreated lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary anti-PrP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with a secondary HRP-conjugated antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities of PK-resistant PrPSc and total PrP using densitometry software.
-
Normalize the PrPSc signal to the total PrP signal for each treatment condition.
-
Compare the normalized PrPSc levels in (S)-Alprenolol-treated cells to the vehicle-treated control to determine the percentage of inhibition.
Visualizations
Experimental Workflow
References
- 1. Identification of Alprenolol Hydrochloride as an Anti-prion Compound Using Surface Plasmon Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification of anti-prion drugs and targets using toxicity-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of (S)-Alprenolol Hydrochloride
For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of drug candidates like (S)-Alprenolol hydrochloride is a critical step in developing effective pharmaceutical formulations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during solubility enhancement experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions
Q1: What is the baseline aqueous solubility of this compound?
A1: The aqueous solubility of this compound is approximately 100 mM, which is equivalent to 28.58 mg/mL.[1][2] This relatively high intrinsic solubility still may require enhancement for specific dosage form requirements, such as high concentration oral solutions or parenteral formulations.
Q2: My this compound is not dissolving as expected in water. What could be the issue?
A2: Several factors could be contributing to this issue:
-
pH of the solution: this compound is the salt of a weak base. The pH of your aqueous medium can significantly impact its solubility. Ensure the pH is in a range where the ionized form of the drug is predominant.[3][4][5][6]
-
Purity of the compound: Impurities can affect the solubility of the active pharmaceutical ingredient (API).
-
Temperature: While temperature has a less significant impact compared to pH for some compounds, it can still influence solubility.[6] Ensure your experiments are conducted at a controlled and consistent temperature.
-
Common ion effect: If your aqueous medium contains other chloride salts, it could potentially suppress the dissolution of the hydrochloride salt form of the drug.
Q3: I am observing precipitation when I try to create a concentrated aqueous solution. How can I prevent this?
A3: Precipitation upon attempting to create a supersaturated solution is a common challenge. Consider the following approaches:
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of this compound.
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its apparent solubility.
-
Solid Dispersions: Formulating the drug as a solid dispersion with a hydrophilic polymer can improve its dissolution rate and apparent solubility.
Troubleshooting Specific Solubility Enhancement Techniques
Q4: I am using a co-solvent system, but the solubility is not improving as much as I anticipated. What can I do?
A4: When working with co-solvents, consider the following troubleshooting steps:
-
Optimize the co-solvent ratio: The solubility enhancement effect of a co-solvent is often dependent on its concentration. Systematically vary the ratio of the co-solvent to water to find the optimal composition. For example, studies on the related beta-blocker propranolol (B1214883) hydrochloride have shown that the maximum solubility in ethanol-water mixtures is achieved at a specific mass fraction of ethanol, with solubility decreasing at higher or lower concentrations.[7]
-
Try a different co-solvent or a combination: Not all co-solvents are equally effective. You may need to screen several pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycols) or a combination of them to find the most effective system.
-
Check for pH shifts: The addition of a co-solvent can sometimes alter the pH of the solution, which in turn can affect the solubility of an ionizable drug like this compound. Monitor and adjust the pH as needed.
Q5: My solid dispersion of this compound is not showing a significant increase in dissolution. What went wrong?
A5: If your solid dispersion is not performing as expected, investigate the following possibilities:
-
Drug-to-polymer ratio: The ratio of the drug to the hydrophilic carrier is a critical factor. A higher proportion of the polymer often leads to better dissolution enhancement. You may need to prepare solid dispersions with varying drug-to-polymer ratios to find the optimal formulation.
-
Physical state of the drug: The goal of a solid dispersion is often to convert the crystalline drug into a more soluble amorphous form. Use analytical techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is indeed in an amorphous state within your solid dispersion.[8]
-
Choice of polymer: The type of polymer used (e.g., PVP K30, PEGs of different molecular weights) can have a significant impact on the performance of the solid dispersion.[9][10] The interaction between the drug and the polymer is key.
-
Preparation method: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can influence its properties.[11][12] Ensure your chosen method is suitable for your drug and polymer system and that the process parameters are optimized.
Q6: I am having trouble forming a stable inclusion complex with cyclodextrins. What should I consider?
A6: Challenges with cyclodextrin (B1172386) complexation can often be addressed by:
-
Type of cyclodextrin: The size of the cyclodextrin cavity is crucial for forming a stable inclusion complex. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. HP-β-CD often provides higher solubility enhancement due to its own higher aqueous solubility.[3][13]
-
Stoichiometry of the complex: Determine the stoichiometry of the drug-cyclodextrin complex (e.g., 1:1, 1:2) through phase solubility studies. This will help you to use the optimal molar ratio of the drug and cyclodextrin in your formulation.[14][15][16]
-
Method of complexation: Different methods like co-precipitation, kneading, and freeze-drying can yield complexes with different properties.[17] The choice of method can depend on the physicochemical properties of your drug.
-
Presence of other excipients: Other components in your formulation can sometimes compete with the drug for inclusion in the cyclodextrin cavity, reducing the effectiveness of the complexation.[14]
Quantitative Data on Solubility Enhancement
To facilitate your research, the following tables summarize quantitative data on the solubility of this compound and related compounds using various enhancement techniques.
Table 1: Solubility of this compound in Different Media
| Solvent/System | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| Water | 28.58 | 100 | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 10.03 | [9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 10.03 | [9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 10.03 | [9] |
Note: Data for co-solvent systems for (RS)-Alprenolol indicates the concentration achieved in a clear solution, not necessarily the saturation solubility.
Table 2: Solubility Enhancement of Beta-Blockers Using Solid Dispersion (Example with Carvedilol (B1668590) and PVP K30)
| Formulation | Drug:Polymer Ratio | Fold Increase in Solubility | Reference |
| Carvedilol in 5% w/v PVP K30 solution | - | ~35 | [8] |
Table 3: Phase Solubility Study Example for a Drug with Cyclodextrin
| Cyclodextrin Concentration (mM) | Apparent Drug Solubility (mM) |
| 0 | S₀ (Intrinsic Solubility) |
| 2 | Increased Solubility |
| 4 | Increased Solubility |
| 6 | Increased Solubility |
| 8 | Increased Solubility |
| 10 | Increased Solubility |
| 12 | Increased Solubility |
Note: This table illustrates the expected outcome of a phase solubility study. A linear increase in drug solubility with increasing cyclodextrin concentration is indicative of an Aₗ-type phase solubility diagram, suggesting the formation of a 1:1 soluble complex. Specific data for this compound was not found, but this experimental design should be followed.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your laboratory work.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container (e.g., a glass vial).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to separate the undissolved solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility in mg/mL or Molarity.
Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve a specific amount of this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable common solvent (e.g., methanol (B129727) or ethanol) in a desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its physicochemical properties (e.g., using DSC and XRD to confirm the amorphous state) and perform dissolution studies.
Protocol 3: Phase Solubility Study with Cyclodextrins
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0 to 15 mM).
-
Addition of Drug: Add an excess amount of this compound to each cyclodextrin solution in separate sealed vials.
-
Equilibration: Shake the vials at a constant temperature for 24-48 hours until equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the suspensions and filter the supernatants through a 0.45 µm membrane filter.
-
Analysis: Determine the concentration of this compound in each filtered sample using a validated HPLC method.
-
Data Analysis: Plot the solubility of this compound (y-axis) against the concentration of the cyclodextrin (x-axis). From this phase solubility diagram, the type of complex (e.g., Aₗ, Aₚ, Bₛ) and the stability constant (Kₛ) can be determined.[6][7][14][15][18]
Protocol 4: HPLC Method for Quantification of this compound
Note: A specific validated HPLC method for this compound in solubility studies was not found in the provided search results. The following is a general method adapted from literature for beta-blockers like atenolol (B1665814) and propranolol and should be validated for this compound.[19][20]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M phosphate (B84403) buffer, pH adjusted to 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a suitable ratio (e.g., 60:40 v/v). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 226 nm (based on atenolol, should be optimized for alprenolol).[19]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Analysis: Inject the appropriately diluted samples from the solubility experiments and determine the concentration from the calibration curve.
-
Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[20]
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. jpionline.org [jpionline.org]
- 5. ajdhs.com [ajdhs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsr.net [ijsr.net]
- 15. Phase solubility diagram: Significance and symbolism [wisdomlib.org]
- 16. Development of a Hydroxypropyl-β-Cyclodextrin-Based Liquid Formulation for the Oral Administration of Propranolol in Pediatric Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (S)-Alprenolol hydrochloride in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S)-Alprenolol hydrochloride in various solvents and at different temperatures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is advisable to store it at -20°C.[1] Solutions of alprenolol (B1662852) are known to be unstable and should be freshly prepared before use.[2][3]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in water and Dimethyl sulfoxide (B87167) (DMSO). One source indicates a maximum concentration of 100 mM in water.[4]
Q3: What are the primary factors that can cause the degradation of this compound?
A3: Like many pharmaceutical compounds, the stability of this compound can be affected by several factors, including pH, temperature, light, and oxidizing agents. Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[5]
Q4: Are there any known degradation products of alprenolol?
A4: Studies on the radiodegradation of alprenolol have shown that it primarily degrades through oxidation. The identified degradation products were likely alcohol derivatives formed through oxidation, and another product possibly formed by simultaneous oxidation and elimination of a CH2 group.[6]
Q5: Is there a stability-indicating analytical method available for this compound?
A5: Yes, a high-performance liquid chromatographic (HPLC) method has been developed for the determination of (R)- and (S)-alprenolol in human plasma. This method involves the preparation of diastereomeric derivatives and uses a reversed-phase system with a muBondapak C18 column. The mobile phase consists of a phosphate (B84403) buffer at pH 3.0 with the addition of acetonitrile (B52724).[7] Such a method is crucial for separating the enantiomers from any potential degradation products, which is a key requirement for a stability-indicating assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in stability studies. | 1. Instability of the stock solution. 2. Degradation during the experiment. 3. Improper storage of samples. | 1. Always prepare fresh solutions of this compound before each experiment.[2][3] 2. Protect solutions from light and control the temperature throughout the experiment. 3. Store analytical samples under appropriate conditions (e.g., refrigeration or freezing) to prevent further degradation before analysis. |
| Difficulty in separating degradation products from the parent peak in HPLC. | 1. Suboptimal chromatographic conditions. 2. Co-elution of impurities. | 1. Optimize the HPLC method. Consider adjusting the mobile phase composition, pH, column type, and temperature. A reversed-phase C18 column with a phosphate buffer and acetonitrile mobile phase has been shown to be effective for separating alprenolol enantiomers.[7] 2. Employ forced degradation studies to generate degradation products and ensure the analytical method can effectively separate them from the intact drug.[5][8] |
| Unexpectedly rapid degradation of the compound. | 1. Exposure to harsh environmental conditions (e.g., high temperature, extreme pH, or light). 2. Presence of oxidizing agents. | 1. Review the experimental setup to ensure the compound is protected from excessive heat, light, and extreme pH levels. 2. Ensure solvents and reagents are free from peroxides and other oxidizing impurities. Radiodegradation studies suggest alprenolol is susceptible to oxidation.[6] |
| Low recovery of the compound from the formulation matrix. | 1. Interaction with excipients. 2. Adsorption to container surfaces. | 1. Perform compatibility studies with individual excipients to identify any potential interactions. 2. Use inert container materials (e.g., glass) and consider using silanized vials for low concentration samples. |
Quantitative Stability Data
Specific quantitative data on the degradation kinetics of this compound in different solvents and at various temperatures is limited in publicly available literature. The following table provides an example of data that would be generated from a forced degradation study, based on a study of alprenolol radiodegradation.
Table 1: Example of Degradation Data for Alprenolol under Ionizing Radiation
| Stress Condition | Dose (kGy) | % Loss of Alprenolol | Identified Degradation Products |
| Ionizing Radiation | 25 | Not significant | - |
| Ionizing Radiation | 400 | 9.12% | Oxidized derivatives (e.g., alcohol derivatives)[6] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][8][9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute it to a suitable concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period. At each time point, withdraw a sample, neutralize it, and dilute it for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period. At each time point, withdraw a sample and dilute it for analysis.
-
Thermal Degradation: Place the solid drug substance and a solution of the drug in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period. Analyze the samples at different time intervals.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) and fluorescent light for a specified duration. Wrap a control sample in aluminum foil to protect it from light.
-
Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for (R)- and (S)-Alprenolol
This protocol is based on a published method for the determination of alprenolol enantiomers.[7]
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: µBondapak C18 column.
-
Mobile Phase: Phosphate buffer (pH 3.0) with acetonitrile. The exact ratio should be optimized for best separation.
-
Flow Rate: To be optimized (e.g., 1.0 mL/min).
-
Detection Wavelength: To be determined based on the UV spectrum of alprenolol (a wavelength of 221 nm has been used for the detection of propranolol, a related beta-blocker).[10]
-
Sample Preparation:
-
For analysis of bulk drug stability, dissolve the sample in the mobile phase.
-
For analysis in biological matrices or complex formulations, a derivatization step to form diastereomers may be necessary for enantiomeric separation. This can be achieved using reagents like tert-butoxycarbonyl-L-leucine symmetrical anhydride (B1165640) followed by treatment with trifluoroacetic acid.[7]
-
-
Analysis: Inject the prepared samples into the HPLC system and record the chromatograms. The stability is determined by calculating the percentage of the remaining intact drug and identifying any degradation peaks.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent stability study results.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Alprenolol hydrochloride | Non-selective Adrenergic β Receptors | Tocris Bioscience [tocris.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Radiodegradation Products of Acebutolol and Alprenolol by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of (R)-AND (S)-alprenolol-and (R)- and (S)-metoprolol as their diastereomeric derivatives in human plasma by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing (S)-Alprenolol Concentration for Selective Beta-Blockade
Welcome to the technical support center for optimizing the use of (S)-Alprenolol in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of (S)-Alprenolol for selective beta-blockade studies.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Alprenolol and why is it used in research?
(S)-Alprenolol is the levorotatory isomer of Alprenolol (B1662852), a non-selective beta-adrenergic receptor antagonist.[1][2][3] It is widely used in pharmacology and cell biology to study the function and regulation of β1- and β2-adrenergic receptors. Its ability to block the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) makes it a valuable tool for investigating signaling pathways mediated by these receptors.[2]
Q2: Is (S)-Alprenolol selective for a particular beta-receptor subtype?
No, (S)-Alprenolol is considered a non-selective beta-blocker, meaning it has a high affinity for both β1- and β2-adrenergic receptors.[2][4] In fact, some studies indicate it has a slightly higher affinity for β2-adrenergic receptors.[4] For experiments requiring subtype selectivity, it is crucial to use (S)-Alprenolol in conjunction with other selective antagonists or in cell lines expressing a single receptor subtype.
Q3: What is the typical concentration range for using (S)-Alprenolol in cell-based assays?
The optimal concentration of (S)-Alprenolol depends on the specific cell type, receptor expression levels, and the experimental endpoint. However, a common starting point for in vitro binding assays is in the low nanomolar range. For functional assays, a wider concentration range, from nanomolar to micromolar, is often necessary to generate a complete dose-response curve. Binding studies in human lymphocytes showed half-maximal saturation at 10 nM of (-)-[3H]alprenolol.[5][6]
Q4: Can prolonged exposure to (S)-Alprenolol affect my experimental results?
Yes, prolonged incubation (16-20 hours) with (S)-Alprenolol, at concentrations of 10-100 nM, has been shown to cause down-regulation of beta-adrenergic receptors in some cell lines.[7] This can lead to a reduced response to adrenergic agonists. It is recommended to use the shortest possible incubation time required to achieve steady-state binding or functional inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable beta-blockade | 1. Incorrect concentration of (S)-Alprenolol. 2. Degraded (S)-Alprenolol solution. 3. Low expression of beta-adrenergic receptors in the experimental system. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Prepare fresh solutions of (S)-Alprenolol for each experiment. 3. Verify receptor expression using a positive control agonist (e.g., isoproterenol) or through receptor binding assays. |
| Inconsistent results between experiments | 1. Variability in cell passage number or culture conditions. 2. Inconsistent incubation times. 3. Pipetting errors. | 1. Use cells within a defined passage number range and maintain consistent culture conditions. 2. Ensure precise and consistent incubation times for all experiments. 3. Calibrate pipettes regularly and use careful pipetting techniques. |
| High non-specific binding in radioligand assays | 1. Radioligand concentration is too high. 2. Inadequate washing steps. 3. Hydrophobic interactions of the ligand with non-receptor components. | 1. Use a radioligand concentration at or below its Kd for the receptor. 2. Optimize the number and duration of wash steps with ice-cold buffer. 3. Include a non-specific binding control (e.g., a high concentration of an unlabeled competing ligand like propranolol) to subtract from total binding. [8] |
| Unexpected agonist-like effects | (S)-Alprenolol has been reported to exhibit partial agonist activity at the β2-adrenergic receptor in some systems, a phenomenon known as functional selectivity or biased agonism. [9] | Carefully characterize the functional response being measured. Consider using alternative antagonists if pure antagonism is required. For example, ICI 118,551 is a highly selective β2-antagonist. [10][11] |
Data Presentation
Table 1: Binding Affinities (Kd/Ki) of (S)-Alprenolol and Other Beta-Blockers for Human Beta-Adrenergic Receptors
| Compound | Receptor Subtype | Kd / Ki (nM) | Reference |
| (S)-Alprenolol | β1 | 15 | [12] |
| β2 | 0.91 | [12] | |
| β3 | 117 | [12] | |
| (-)-[3H]Alprenolol | β-adrenergic (canine myocardium) | 7-11 | [13] |
| (-)-[3H]Alprenolol | β-adrenergic (human lymphocytes) | 10 | [5][6] |
| Propranolol (B1214883) | β1 | ~6.0 | [14] |
| β2 | ~0.8 | [14] | |
| β3 | ~117.5 | [14] | |
| Bisoprolol | β1 | - | 14-fold selective for β1 over β2[11] |
| ICI 118,551 | β2 | - | 550-fold selective for β2 over β1[11][15] |
| CGP 20712A | β1 | - | 501-fold selective for β1 over β2[11][15] |
Note: Kd (dissociation constant) and Ki (inhibition constant) values are measures of binding affinity; a lower value indicates higher affinity.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol describes a competitive binding assay to determine the affinity of (S)-Alprenolol for beta-adrenergic receptors using a radiolabeled antagonist, such as [3H]dihydroalprenolol ([3H]-DHA).
Materials:
-
Cell membranes expressing beta-adrenergic receptors
-
[3H]-DHA (specific activity ~90 Ci/mmol)
-
Unlabeled (S)-Alprenolol
-
Unlabeled Propranolol (for non-specific binding)
-
Assay Buffer: HBSS, pH 7.4, 0.01% ascorbic acid, 100 µM GTP[8]
-
96-well plates
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target beta-adrenergic receptor subtype.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
50 µL of [3H]-DHA at a final concentration near its Kd (e.g., 3 nM)[8]
-
50 µL of varying concentrations of unlabeled (S)-Alprenolol (e.g., 10-11 to 10-5 M).
-
For total binding wells, add 50 µL of Assay Buffer instead of unlabeled ligand.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled propranolol (e.g., 1 µM).[8]
-
-
Initiate Reaction: Add 50 µL of cell membrane preparation (e.g., 30 µg of protein per well) to each well.[8]
-
Incubation: Incubate the plate at 37°C for 180 minutes with gentle agitation to reach equilibrium.[8]
-
Termination and Washing: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of (S)-Alprenolol and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Protocol 2: Functional Assay - cAMP Accumulation
This protocol measures the ability of (S)-Alprenolol to block agonist-induced cyclic AMP (cAMP) production, a key downstream signaling event of beta-adrenergic receptor activation.
Materials:
-
Whole cells expressing the target beta-adrenergic receptor subtype
-
(S)-Alprenolol
-
Isoproterenol (B85558) (a non-selective beta-agonist)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Seeding: Seed cells in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of (S)-Alprenolol for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80) to stimulate cAMP production. Incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of (S)-Alprenolol. Fit the data to a sigmoidal dose-response curve to determine the IC50 of (S)-Alprenolol for the inhibition of agonist-stimulated cAMP production.
Mandatory Visualizations
Caption: Beta-adrenergic receptor signaling and the inhibitory action of (S)-Alprenolol.
Caption: Workflow for determining (S)-Alprenolol binding affinity.
Caption: A logical guide for troubleshooting experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Certain beta-blockers can decrease beta-adrenergic receptor number: II. Down-regulation of receptor number by alprenolol and propranolol in cultured lymphoma and muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Functional Selectivity in Adrenergic and Angiotensin Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alprenolol | 5-HT Receptor | Adrenergic Receptor | TargetMol [targetmol.com]
- 13. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. go.drugbank.com [go.drugbank.com]
Troubleshooting low signal in (S)-Alprenolol radioligand binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in (S)-Alprenolol radioligand binding assays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low signal or no specific binding in my (S)-Alprenolol radioligand binding assay. What are the potential causes and how can I troubleshoot this?
A1: Low signal in a radioligand binding assay can stem from several factors, ranging from reagent quality to suboptimal experimental conditions. Below is a systematic guide to help you identify and resolve the issue.
Troubleshooting Workflow for Low Signal
Caption: A stepwise workflow for troubleshooting low signal in radioligand binding assays.
Potential Problem Areas and Solutions:
-
Radioligand Integrity:
-
Issue: The radiolabeled (S)-Alprenolol may have degraded. Tritiated ligands, like --INVALID-LINK---Alprenolol, should generally be used within 3-6 months of the manufacture date.[1] Radiochemical purity should ideally be above 90%.[1]
-
Solution: Check the age and storage conditions of your radioligand. If in doubt, purchase a fresh batch.
-
-
Receptor Source Quality:
-
Issue: The cell membranes or tissue homogenates may have low expression of the target beta-adrenergic receptor, or the receptors may have degraded due to improper handling.[2]
-
Solution: Ensure that the receptor source is from a validated batch with known receptor expression levels (Bmax). Always handle membrane preparations at 4°C to minimize protein degradation.[2]
-
-
Suboptimal Assay Conditions:
-
Issue: Incubation time may be insufficient to reach equilibrium, especially at low radioligand concentrations.[3][4] The incubation temperature can also affect binding.
-
Solution: Optimize incubation time by performing a time-course experiment to determine when equilibrium is reached.[5] Assays are often performed at 37°C.[6]
-
-
Incorrect Radioligand Concentration:
-
Issue: The concentration of the radioligand might be too low relative to its dissociation constant (Kd). For saturation experiments, a range of concentrations is needed.[3]
-
Solution: Use a concentration of (S)-Alprenolol at or near its Kd value for single-point assays. For saturation binding experiments, use a range of concentrations from approximately 0.1 x Kd to 10 x Kd.[3] The Kd for (-)-[3H]Alprenolol is approximately 10 nM in human lymphocytes.[7]
-
-
High Non-Specific Binding Obscuring Specific Signal:
-
Issue: While the primary problem is low total binding, high non-specific binding can make it difficult to detect a specific signal. Hydrophobic ligands can exhibit high non-specific binding.[1]
-
Solution: Include a step to pre-soak filters in a solution like 0.3% polyethyleneimine (PEI).[8] Adding BSA to the wash buffer can also help reduce non-specific binding.[1]
-
Q2: How do I perform a saturation binding experiment to determine the receptor density (Bmax) and affinity (Kd) for (S)-Alprenolol?
A2: A saturation binding experiment measures specific binding at various radioligand concentrations to determine the Kd (the concentration of radioligand required to reach half-maximal binding) and Bmax (the maximal number of binding sites).[3]
Experimental Workflow for Saturation Binding Assay
Caption: Workflow for a typical (S)-Alprenolol saturation radioligand binding assay.
Detailed Protocol for Saturation Binding Assay:
-
Preparation: Thaw frozen membrane preparations on ice. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[8]
-
Assay Setup: In a 96-well plate or individual tubes, set up duplicate wells for each concentration of the radioligand. For each concentration, you will have "total binding" wells and "non-specific binding" (NSB) wells.[8]
-
Non-Specific Binding: To the NSB wells, add a high concentration of an unlabeled competitor (e.g., 200 µM (-)-isoprenaline or propranolol) to saturate the specific binding sites.[6]
-
Radioligand Addition: Add increasing concentrations of radiolabeled (S)-Alprenolol to both total and NSB wells. A typical range might be 0.2 - 20 nM.[8]
-
Initiate Reaction: Add the membrane preparation (e.g., 50 - 120 µg protein for tissue) to all wells.[8] The total assay volume is typically 250 µL.[8]
-
Incubation: Incubate the plate for a predetermined time and temperature to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[8]
-
Termination and Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in 0.3% PEI.[8] This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the counts from the NSB wells from the total binding wells for each radioligand concentration.
-
Plot specific binding as a function of the radioligand concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax.
-
| Parameter | Description | Typical Value for --INVALID-LINK---Alprenolol |
| Kd | Equilibrium dissociation constant; measures affinity. | ~10 nM[7] |
| Bmax | Maximum number of binding sites; measures receptor density. | Varies by tissue/cell type (e.g., ~75 fmol/mg protein in human lymphocytes)[7] |
Q3: My non-specific binding is very high, what can I do to reduce it?
A3: High non-specific binding (NSB) can mask the specific signal and is a common issue. NSB is the binding of the radioligand to components other than the target receptor.
Strategies to Reduce Non-Specific Binding:
-
Optimize Radioligand Concentration: Use the lowest concentration of radioligand that still provides a detectable specific signal, ideally at or below the Kd.[1]
-
Filter Treatment: Pre-soaking the glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) can significantly reduce the binding of the positively charged radioligand to the negatively charged filters.[8]
-
Blocking Agents: Including Bovine Serum Albumin (BSA) in the assay or wash buffer can help block non-specific binding sites on the filters and assay tubes.[1]
-
Washing Technique: Ensure that washing steps after filtration are rapid and efficient, using ice-cold buffer to minimize dissociation of the specifically bound ligand while removing the unbound ligand.
-
Choice of Competitor for NSB: Use a structurally different compound than the radioligand to define NSB, if possible, to ensure only specific binding is displaced.[3] For (S)-Alprenolol, propranolol (B1214883) or isoprenaline are commonly used.[6][7]
-
Reduce Tissue/Protein Concentration: High concentrations of membrane protein can increase NSB. Titrate the amount of protein to find an optimal balance between specific signal and NSB.[9] Ideally, less than 10% of the added radioligand should be bound to prevent ligand depletion and reduce NSB.[3]
Signaling Pathway and Experimental Logic
(S)-Alprenolol Binding to Beta-Adrenergic Receptor
(S)-Alprenolol is an antagonist that binds to beta-adrenergic receptors (βARs), which are G protein-coupled receptors (GPCRs). This binding event blocks the downstream signaling typically initiated by agonists like epinephrine.
Caption: Binding of (S)-Alprenolol to the β-adrenergic receptor blocks agonist-induced signaling.
References
- 1. revvity.com [revvity.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swordbio.com [swordbio.com]
- 6. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
Minimizing non-specific binding of (S)-Alprenolol in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of (S)-Alprenolol and ensuring the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my (S)-Alprenolol experiments?
A1: Non-specific binding refers to the interaction of a ligand, such as (S)-Alprenolol, with sites other than its intended target receptor. These can include other proteins, lipids, or even the experimental apparatus itself, like filters and microplates.[1] This phenomenon is driven by factors like the hydrophobicity and charge of the ligand.[1][2] High non-specific binding is problematic because it can obscure the specific binding signal to the target receptor, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1][3] Ideally, non-specific binding should constitute less than 50% of the total binding to ensure data quality.[3]
Q2: How do I determine the level of non-specific binding in my (S)-Alprenolol assay?
A2: To measure non-specific binding, you should incubate your sample with the radiolabeled (S)-Alprenolol in the presence of a high concentration of an unlabeled competitor.[1][3] This competitor, at a concentration typically 100 to 1000 times its Ki or Kd value, will saturate the specific binding sites on the beta-adrenergic receptors.[1][3] Consequently, any remaining bound radioligand is considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[1]
Q3: What are the target receptors for (S)-Alprenolol and what signaling pathways does it modulate?
A3: (S)-Alprenolol is a non-selective beta-adrenergic receptor antagonist, meaning it binds to both β1 and β2 adrenergic receptors.[4] These receptors are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1][5] cAMP then activates Protein Kinase A (PKA), leading to downstream cellular responses. Interestingly, (S)-Alprenolol, along with carvedilol (B1668590), has been shown to also stimulate a G-protein-independent signaling pathway mediated by β-arrestin.[2][6][7] This pathway can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and activation of the ERK signaling pathway.[2][7]
Troubleshooting Guides
Issue 1: High Non-Specific Binding Observed
High non-specific binding can significantly compromise the quality of your data. If you are observing that non-specific binding is more than 50% of the total binding, consider the following troubleshooting steps.[3]
| Potential Cause | Troubleshooting Strategy | Supporting Rationale |
| Suboptimal Buffer Composition | Adjust pH: Ensure the buffer pH is optimal for specific binding. For beta-adrenergic receptors, a pH of 7.4 is commonly used.[8][9] Increase Salt Concentration: Adding salts like NaCl can help reduce electrostatic interactions that contribute to non-specific binding.[9] Include Additives: Consider adding Bovine Serum Albumin (BSA) at a concentration of around 1% to block non-specific sites on surfaces.[9] Low concentrations of non-ionic detergents like Tween-20 can also disrupt hydrophobic interactions.[9] | Buffer conditions can significantly influence the charge and conformation of both the ligand and the receptor, affecting binding characteristics.[9] Additives can saturate non-specific binding sites on various surfaces within the experimental setup.[9] |
| Inadequate Washing Steps | Increase Wash Volume and Frequency: Use a larger volume of ice-cold wash buffer and increase the number of washes to more effectively remove unbound and non-specifically bound ligand.[1] Optimize Wash Buffer Temperature: While ice-cold buffer is standard, in some cases, a warmer wash buffer might be more effective at reducing non-specific binding.[1] | Thorough washing is crucial to separate the specifically bound ligand from the free and non-specifically bound ligand. |
| Inappropriate Filter Choice (for filtration assays) | Test Different Filter Materials: Non-specific binding can occur to the filters themselves.[1] Experiment with different types of filters (e.g., glass fiber vs. polyethyleneimine-treated) to find one with the lowest non-specific binding for (S)-Alprenolol. | The material properties of the filter can influence the degree of hydrophobic or electrostatic interactions with the ligand. |
| High Radioligand Concentration | Optimize Radioligand Concentration: Use a concentration of radiolabeled (S)-Alprenolol that is at or below its Kd for the receptor.[3] While this may reduce the total signal, it will preferentially decrease the proportion of non-specific binding, which is often linearly proportional to the radioligand concentration.[1] | High concentrations of radioligand can lead to increased binding to low-affinity, non-specific sites.[1] |
Issue 2: Low or No Specific Binding Signal
A weak or absent specific binding signal can be equally frustrating. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Strategy | Supporting Rationale |
| Inactive Receptor Preparation | Verify Receptor Integrity: Ensure that the cell membranes or tissue homogenates have been prepared and stored correctly to maintain receptor activity. Repeated freeze-thaw cycles should be avoided. Use Fresh Preparations: Whenever possible, use freshly prepared membranes or cells. | The conformation and binding capability of GPCRs are sensitive to their environment and handling. |
| Incorrect Assay Conditions | Optimize Incubation Time and Temperature: Ensure that the incubation is long enough to reach equilibrium. For (S)-Alprenolol binding to beta-adrenergic receptors, incubation is typically performed for 60 minutes at 30°C.[8] Confirm Buffer Components: Double-check the concentrations of all buffer components, especially divalent cations like MgCl2, which are often required for optimal receptor conformation and binding.[8] | Binding is a dynamic process that is dependent on time, temperature, and the ionic environment. |
| Degraded Radioligand | Check Radioligand Quality: Ensure the radiolabeled (S)-Alprenolol has not degraded. Check the expiration date and store it according to the manufacturer's instructions. | The radiochemical purity and integrity of the ligand are essential for specific binding. |
Experimental Protocols
Radioligand Binding Assay for (S)-Alprenolol (Filtration Method)
This protocol outlines a standard filtration-based radioligand binding assay to determine the affinity of a test compound for beta-adrenergic receptors using radiolabeled (S)-Alprenolol.
Materials:
-
Cell membranes or tissue homogenates expressing beta-adrenergic receptors.
-
Radiolabeled (S)-Alprenolol (e.g., --INVALID-LINK---Alprenolol).
-
Unlabeled (S)-Alprenolol or another high-affinity beta-adrenergic antagonist (for determining non-specific binding).
-
Test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 at 30°C.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen membrane preparation on ice.
-
Resuspend the membranes in binding buffer to a final protein concentration of 3-20 µ g/well for cells or 50-120 µ g/well for tissue homogenates.[8]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 150 µL of membrane suspension, 50 µL of binding buffer, and 50 µL of radiolabeled (S)-Alprenolol solution.
-
Non-Specific Binding: Add 150 µL of membrane suspension, 50 µL of a high concentration of unlabeled (S)-Alprenolol (e.g., 10 µM), and 50 µL of radiolabeled (S)-Alprenolol solution.
-
Competition Binding: Add 150 µL of membrane suspension, 50 µL of the test compound at various concentrations, and 50 µL of radiolabeled (S)-Alprenolol solution.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[8]
-
-
Filtration:
-
Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters for 30 minutes at 50°C.[8]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathways of Beta-Adrenergic Receptors
Caption: G-protein dependent and β-arrestin mediated signaling pathways of (S)-Alprenolol.
Experimental Workflow for Radioligand Binding Assay
Caption: A generalized workflow for a radioligand binding assay.
Logical Relationship for Troubleshooting High Non-Specific Binding
References
- 1. researchgate.net [researchgate.net]
- 2. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
How to prevent degradation of (S)-Alprenolol hydrochloride in solution
Welcome to the Technical Support Center for (S)-Alprenolol Hydrochloride. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to help you prevent the degradation of this compound in solution and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
This compound is susceptible to degradation through several pathways, primarily oxidation, photodegradation, and hydrolysis under non-optimal pH conditions.[1][2][3] The molecular structure, featuring a secondary alcohol, a phenoxy ether, and an allyl group on the aromatic ring, contains several sites prone to chemical modification.[4]
-
Oxidation: This is a major degradation pathway.[1][3] Oxidative stress can be initiated by dissolved oxygen, trace metal ions, or peroxides. Studies on the radiodegradation of alprenolol (B1662852) have shown that it leads to the formation of alcohol derivatives and products resulting from the elimination of a CH2 group.[5]
-
Photodegradation: Like other beta-blockers with aromatic rings (e.g., propranolol), (S)-Alprenolol is sensitive to light, particularly UV radiation.[6] Exposure to light can provide the energy needed to initiate degradative reactions. For related compounds, photodegradation has been shown to be more pronounced at lower pH levels.[7][8]
-
Hydrolysis (pH Instability): The molecule is incompatible with strong acids and bases.[9] Extreme pH conditions can catalyze the hydrolysis of the ether linkage or other pH-dependent reactions. The compound is reported to be most stable in the pH range of 3 to 8.[10]
Q2: What are the recommended storage conditions for this compound solutions?
To minimize degradation, solutions of this compound should be prepared fresh whenever possible.[11] If short-term storage is necessary, adhere to the following guidelines:
| Storage Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (for up to 1 month) or -80°C (for up to 6 months)[9][12] | Low temperatures slow down the rate of all chemical reactions, including hydrolysis and oxidation. |
| Light Exposure | Store in amber glass vials or wrap containers in aluminum foil. | Protects the compound from photolytic degradation.[3][6] |
| Atmosphere | For long-term storage, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen, thereby preventing oxidative degradation.[3] |
| Container | Use tightly sealed, high-quality glass containers. | Prevents solvent evaporation and contamination.[4][6] |
| pH of Solution | Maintain pH between 3 and 8, preferably using a suitable buffer system.[10] | Avoids acid- or base-catalyzed hydrolysis. |
Troubleshooting Guide
Issue: I've detected degradation products in my this compound solution via HPLC.
If you observe unexpected peaks in your chromatogram, follow this troubleshooting workflow to identify and mitigate the source of degradation.
Caption: Troubleshooting workflow for degradation issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[13][14]
Objective: To identify potential degradation products under various stress conditions.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound. A mixture of methanol and water is a suitable solvent.
-
Control Sample: Dilute an aliquot of the stock solution with the solvent to a final concentration of 100 µg/mL. Store this sample at 2-8°C in the dark.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C. Neutralize with acid before injection.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature in the dark.
-
Thermal Degradation: Dilute an aliquot of the stock solution with the solvent to 100 µg/mL. Incubate in a water bath at 80°C in the dark.
-
Photolytic Degradation: Expose a diluted solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Maintain a parallel control sample in the dark.
-
Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw samples from each condition and analyze immediately using a stability-indicating HPLC method (see Protocol 2).
Illustrative Data Presentation:
The goal is to achieve 5-20% degradation. The results should be summarized as follows:
| Stress Condition | Time (hours) | (S)-Alprenolol Peak Area | % Assay Remaining | No. of Degradants | RRT of Major Degradant |
| Control | 24 | 1,502,345 | 100.0 | 0 | - |
| 0.1 M HCl, 60°C | 8 | 1,321,567 | 88.0 | 1 | 0.78 |
| 0.1 M NaOH, 60°C | 8 | 1,298,012 | 86.4 | 2 | 0.65, 0.85 |
| 3% H₂O₂, RT | 24 | 1,205,888 | 80.3 | 3 | 1.15 |
| 80°C Heat | 24 | 1,415,211 | 94.2 | 1 | 0.78 |
| Photolytic | 24 | 1,277,500 | 85.0 | 2 | 0.91, 1.24 |
Note: This table is for illustrative purposes only.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the intact this compound from its potential degradation products.
| Parameter | Specification |
| Column | C18 or C8 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile, Methanol, and 0.02 M Phosphate Buffer (pH adjusted to 4.0 with phosphoric acid). A starting ratio could be 20:20:60 (v/v/v).[15] |
| Flow Rate | 1.0 mL/min |
| Detection | UV-DAD at 272 nm[1] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Internal Standard | Pindolol (optional, but recommended for quantitative accuracy) |
Method Validation: The method must be validated according to ICH guidelines to prove it is stability-indicating. This involves demonstrating specificity (peak purity analysis of the stressed samples), linearity, accuracy, precision, and robustness.
Potential Degradation Pathways
Understanding the potential sites of chemical reactivity on the (S)-Alprenolol molecule is key to preventing degradation.
Caption: Potential degradation pathways for (S)-Alprenolol.
References
- 1. Identification of Radiodegradation Products of Acebutolol and Alprenolol by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Study of the metabolic pathways of alprenolol in man and the dog using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation studies on Atenolol by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing photocatalytic degradation of beta-blocker drugs using TiO2 NPs/zeolite and ZnO NPs/zeolite as photocatalysts: optimization and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: (S)-Alprenolol & Autofluorescence
Welcome to the technical support center for researchers utilizing (S)-Alprenolol in fluorescence-based experimental setups. This resource provides troubleshooting guides and frequently asked questions to address challenges related to autofluorescence interference.
Frequently Asked Questions (FAQs)
Q1: Is (S)-Alprenolol fluorescent?
(S)-Alprenolol exhibits absorbance maxima at approximately 218 nm and 272 nm.[1] While its intrinsic fluorescence is not its primary characteristic, like many beta-blockers, it can fluoresce when excited with ultraviolet (UV) light. This inherent fluorescence is often a source of background noise in cellular imaging.[2]
Q2: Why am I observing high background fluorescence in my experiment with (S)-Alprenolol?
High background fluorescence in experiments involving (S)-Alprenolol can stem from two primary sources:
-
Cellular Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, collagen, and riboflavin.[3] Exciting (S)-Alprenolol with UV light can simultaneously excite these endogenous fluorophores, leading to a high background signal that can obscure the specific signal of interest.[2]
-
Fixation-Induced Autofluorescence: The use of aldehyde fixatives like formalin and glutaraldehyde (B144438) can generate fluorescent products within the sample, further contributing to background noise.[4]
Q3: How can I determine the source of the autofluorescence in my experiment?
To identify the origin of the autofluorescence, it is crucial to include proper controls in your experimental design. An essential control is an unstained sample that is processed in the same manner as your experimental samples but without the addition of any fluorescent labels.[5] Observing this sample under the microscope will reveal the level of endogenous autofluorescence.
Troubleshooting Guides
Problem: High background fluorescence obscuring the signal of interest.
Solution 1: Optimize Fluorophore Selection
-
Shift to Redder Fluorophores: Cellular autofluorescence is most prominent in the blue and green regions of the spectrum.[3] Whenever possible, choose fluorophores for your labels that excite and emit in the red or far-red wavelengths to minimize the overlap with the autofluorescence spectrum.[6]
Solution 2: Implement Chemical Quenching
-
Sodium Borohydride (B1222165): This chemical agent can be used to reduce aldehyde-induced autofluorescence.[6]
-
Commercial Quenching Reagents: Several commercially available reagents, such as those containing Sudan Black B or Eriochrome black T, are effective at quenching autofluorescence from various sources, including lipofuscin.[6]
Solution 3: Adjust Experimental Protocols
-
Optimize Fixation: If using aldehyde-based fixatives, try reducing the concentration and incubation time to the minimum required for adequate fixation.[4] Alternatively, consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol.
-
Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, which are a source of autofluorescence due to their heme groups.[6]
Problem: Weak specific signal from a fluorescently-labeled (S)-Alprenolol conjugate.
Solution 1: Signal Amplification
-
Indirect Immunofluorescence: If you are using an antibody-based detection method, employing a primary antibody followed by a fluorescently-labeled secondary antibody can amplify the signal compared to a directly conjugated primary antibody.[5]
Solution 2: Enhance Imaging Parameters
-
Increase Exposure Time: Carefully increasing the exposure time during image acquisition can help to capture more of the specific signal. However, be mindful that this can also increase the background, so a balance must be found.
-
Optimize Detector Settings: Adjust the gain and offset settings on your microscope's detector to maximize the signal-to-noise ratio.
Quantitative Data Summary
| Method for Reducing Autofluorescence | Efficacy | Key Considerations |
| Switching to Far-Red Fluorophores | High | Requires appropriate filter sets and detectors on the microscope. |
| Sodium Borohydride Treatment | Moderate | Can have variable effects and needs to be optimized for each sample type.[6] |
| Commercial Quenching Kits | High | Generally effective against multiple sources of autofluorescence.[6] |
| Optimizing Fixation Protocol | Moderate | Reducing fixative concentration or time may impact tissue morphology.[4] |
| Perfusion with PBS | High | Effective for removing red blood cell autofluorescence but not always feasible.[6] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
-
After fixation and washing, prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the samples thoroughly with PBS (3 x 5 minutes).
-
Proceed with your standard staining protocol.
Protocol 2: General Workflow for Minimizing Autofluorescence
Caption: Experimental workflow for minimizing autofluorescence.
Signaling Pathway
(S)-Alprenolol Signaling Pathway
(S)-Alprenolol is a non-selective beta-adrenergic receptor antagonist.[7] It primarily blocks the binding of endogenous catecholamines like adrenaline and noradrenaline to β1 and β2-adrenergic receptors.[7] This action inhibits the downstream signaling cascade that is typically initiated by these receptors, which involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Caption: (S)-Alprenolol's antagonistic effect on the β-adrenergic signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluorescent β-Blockers as Tools to Study Presynaptic Mechanisms of Neurosecretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 5. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Chiral Separation of Alprenolol Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the refinement of chiral separation protocols for Alprenolol enantiomers. It is intended for researchers, scientists, and professionals in drug development who are utilizing High-Performance Liquid Chromatography (HPLC) for this purpose.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of Alprenolol enantiomers important?
A1: Alprenolol is a chiral beta-blocker. Like many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1][2] Regulatory bodies, such as the United States Food and Drug Administration, often mandate the marketing of only the active enantiomer of a chiral drug.[2] Therefore, accurate separation and quantification of Alprenolol enantiomers are critical for pharmacovigilance, quality control, and ensuring drug safety and efficacy.[1]
Q2: What is the most common technique for separating Alprenolol enantiomers?
A2: The most widely used technique is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP).[1][3][4][5] This "direct" method involves an interaction between the Alprenolol enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities, which allows for their separation.[2]
Q3: What types of Chiral Stationary Phases (CSPs) are effective for Alprenolol?
A3: Several types of CSPs have proven effective for separating Alprenolol and other beta-blockers. The choice often depends on the specific mobile phase conditions (normal, reversed, or polar ionic mode). Common successful CSPs include:
-
Polysaccharide-based CSPs: These are very popular and show broad applicability. Columns based on cellulose (B213188) derivatives, such as cellulose tris(3-chloro-4-methylphenylcarbamate), are frequently used.[6]
-
Protein-based CSPs: Columns with immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) or cellobiohydrolase (CBH) are effective, particularly in reversed-phase mode.[4][7][8]
-
Cyclodextrin-based CSPs: These create a hydrophobic cavity where chiral recognition can occur through the formation of inclusion complexes.[1]
-
Pirkle-type CSPs: These phases operate based on π-π interactions, hydrogen bonding, and dipole stacking to achieve separation.[3]
Q4: What is the role of additives like DEA or TEA in the mobile phase?
A4: Additives, especially basic modifiers like Diethylamine (B46881) (DEA) or Triethylamine (TEA), are often crucial when separating basic compounds like Alprenolol. They are added in small concentrations (e.g., 0.1-0.2%) to the mobile phase to improve peak shape by minimizing undesirable interactions between the basic analyte and residual acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP.[1][6] This reduces peak tailing and often improves resolution.[6]
Troubleshooting Guide
Problem 1: Poor or No Enantiomeric Resolution
-
Question: My chromatogram shows a single peak or two poorly resolved, overlapping peaks for the Alprenolol racemate. What should I do?
-
Answer:
-
Possible Cause 1: Inappropriate Mobile Phase Composition. The ratio of solvents in your mobile phase is critical for achieving selectivity.
-
Solution: Systematically vary the composition of your mobile phase. In normal phase mode (e.g., n-hexane/ethanol), alter the percentage of the alcohol. A change as small as 5-10% can significantly impact resolution.[6] In reversed-phase mode, adjust the ratio of the aqueous buffer to the organic modifier (e.g., methanol (B129727) or acetonitrile).
-
-
Possible Cause 2: Incorrect Chiral Stationary Phase (CSP). The selected CSP may not be suitable for Alprenolol under your current conditions.
-
Solution: If optimizing the mobile phase doesn't work, consider screening other types of CSPs. Polysaccharide, protein-based, and cyclodextrin (B1172386) columns are all viable options for beta-blockers.[3][4][6]
-
-
Possible Cause 3: Inappropriate Column Temperature. Temperature influences the thermodynamics of the chiral recognition mechanism.
-
Solution: Evaluate the effect of column temperature. Lowering the temperature often improves resolution, but can lead to broader peaks and longer retention times.[9] Conversely, for some methods, a higher temperature (e.g., 45°C) may be optimal.[10] Perform a temperature study (e.g., at 15°C, 25°C, and 40°C) to find the best balance.
-
-
Problem 2: Broad or Tailing Peaks
-
Question: The peaks for my Alprenolol enantiomers are broad and asymmetrical (tailing). How can I improve the peak shape?
-
Answer:
-
Possible Cause 1: Secondary Interactions with Silica Support. Alprenolol is a basic compound and can interact with acidic silanol groups on the column packing, causing peak tailing.
-
Possible Cause 2: Mismatched Sample Solvent. The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself. If a different solvent is necessary for solubility, ensure it is as weak as possible and inject the smallest possible volume.
-
-
Problem 3: Unstable or Drifting Retention Times
-
Question: The retention times for the enantiomers are shifting between injections or drifting over a sequence. What is the cause?
-
Answer:
-
Possible Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase before starting the analysis.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time (e.g., at least 15-20 column volumes) until a stable baseline is achieved before the first injection.
-
-
Possible Cause 2: Mobile Phase Composition Change. The composition of the mobile phase may be changing over time due to the evaporation of a volatile component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[6] If using a mixture of solvents with very different volatilities (like hexane (B92381) and ethanol), pre-mixing and thorough degassing are critical.
-
-
Possible Cause 3: Temperature Fluctuations. The column temperature is not being adequately controlled.
-
Solution: Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient lab temperature can affect retention times.[9]
-
-
Experimental Protocols
Protocol 1: Normal Phase HPLC Separation
This protocol is based on methods developed for beta-blockers on a polysaccharide-based CSP.[6]
-
Chromatographic System: HPLC system with UV detector.
-
Chiral Column: Lux-Cellulose-2 [cellulose tris(3‐chloro‐4‐methylphenylcarbamate)] or a similar polysaccharide-based CSP.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine (DEA) in a ratio of 75:25:0.1 (v/v/v). Filter and degas the mobile phase prior to use.[6]
-
Sample Preparation: Prepare a stock solution of racemic Alprenolol at 1 mg/mL in methanol. Dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase until the baseline is stable. Inject the sample and record the chromatogram. Calculate the retention factors (k), separation factor (α), and resolution (Rs) to evaluate the separation quality.[6]
Protocol 2: Reversed-Phase HPLC Separation
This protocol is adapted from methods for beta-blockers using a protein-based CSP.[4]
-
Chromatographic System: HPLC system with UV detector.
-
Chiral Column: Chiral-AGP (α1-acid glycoprotein) column (e.g., 150 x 4.0 mm, 5 µm).[4]
-
Mobile Phase Preparation: Prepare a 10 mM sodium phosphate (B84403) buffer and adjust the pH to 7.0. The mobile phase consists of this buffer and methanol in a 95:5 (v/v) ratio. Filter and degas prior to use.[4]
-
Sample Preparation: Prepare a stock solution of racemic Alprenolol at 1 mg/mL in water. Dilute with the mobile phase to a working concentration.
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column thoroughly. Inject the sample and record the chromatogram.
Data Presentation
Table 1: Comparison of HPLC Methods for Alprenolol (or related Beta-Blocker) Enantioseparation
| Parameter | Method 1 (Normal Phase)[6] | Method 2 (Reversed Phase)[4] | Method 3 (Polar Ionic)[10] |
|---|---|---|---|
| Column Type | Lux-Cellulose-2 | Chiral-AGP | Chirobiotic V |
| Mobile Phase | n-Hexane:Ethanol:DEA (75:25:0.1) | 10mM Na-Phosphate (pH 7.0):Methanol (95:5) | Methanol:Acetic Acid:TEA (100:0.20:0.15) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 0.5 mL/min |
| Temperature | 25°C | Ambient | 45°C |
| Detection | UV at 230 nm | UV at 225 nm | UV at 230 nm |
| Analyte | Metoprolol, Nebivolol, etc. | Atenolol | Bisoprolol, Atenolol, etc. |
Table 2: Effect of Mobile Phase Composition on Beta-Blocker Separation (Normal Phase)[6]
| Mobile Phase (n-Hexane:Ethanol:DEA) | Analyte | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
|---|---|---|---|---|
| 60:40:0.1 | Bisoprolol | 4.33 | 4.74 | 2.17 |
| 60:40:0.1 | Atenolol | 13.71 | 20.31 | 7.04 |
| 75:25:0.1 | Metoprolol | - | - | High Resolution |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling (S)-Alprenolol hydrochloride powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling (S)-Alprenolol hydrochloride powder.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: this compound powder should be stored in a tightly closed container in a dry and well-ventilated place.[1][2][3] For long-term storage, a temperature of 2-8°C is recommended.[1] Some suppliers suggest desiccating at room temperature. It is crucial to protect the powder from moisture and direct light.[4]
Q2: Is this compound stable at room temperature?
A2: The product is chemically stable under standard ambient conditions (room temperature).[1] However, for prolonged storage, refrigerated conditions are advised to ensure maximum stability.
Q3: What are the appropriate solvents for dissolving this compound?
A3: this compound is soluble in water up to 100 mM.[5] It is also soluble in DMSO and DMF.[6][7] For in-vitro experiments, stock solutions can be prepared in DMSO (up to 100 mg/mL with ultrasonic assistance) or water (up to 50 mg/mL with ultrasonic assistance).[6] Note that DMSO is hygroscopic, so using a fresh, unopened vial is recommended for preparing stock solutions.[6]
Q4: What personal protective equipment (PPE) should be worn when handling this powder?
A4: When handling this compound powder, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and eye protection such as safety goggles.[8][9] If there is a risk of dust formation, a NIOSH-approved respirator should be used.[1][9]
Q5: What should I do in case of accidental exposure (e.g., skin contact, inhalation)?
A5: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[8][9] If inhaled, move to fresh air.[1][8] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present.[8] If swallowed, rinse your mouth with water and call a poison center or doctor if you feel unwell.[1][10] Always consult the Safety Data Sheet (SDS) for complete first-aid measures.
Troubleshooting Guide
Problem 1: The this compound powder has clumped or appears moist.
-
Possible Cause: Improper storage, exposure to humidity.
-
Solution: Discard the product as its purity may be compromised. To prevent this, always store the powder in a tightly sealed container with a desiccant, especially in humid environments. Ensure the storage area is dry.[1][2]
Problem 2: Difficulty in dissolving the powder to the desired concentration.
-
Possible Cause: The solvent may be saturated, or the incorrect solvent is being used. The powder may not be sufficiently pure.
-
Solution: Confirm the solubility limits in your chosen solvent (see table below). Use of ultrasonic agitation can aid in dissolution.[6] If solubility issues persist, consider using a different solvent or preparing a more dilute solution. Always use high-purity solvents.
Problem 3: Inconsistent experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling of stock solutions.
-
Solution: Prepare fresh stock solutions for each experiment, as solutions may be unstable.[11] Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months), and protect from light.[6] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | 2-8°C (recommended); Room Temperature (short-term) | [1][4] |
| Solubility in Water | Up to 100 mM (28.58 mg/mL) | [5] |
| Solubility in DMSO | Up to 100 mg/mL (with ultrasonic) | [6][7] |
| Solubility in DMF | 20 mg/mL | [7] |
| Solubility in Ethanol | 5 mg/mL | [7] |
| Molecular Weight | 285.81 g/mol | |
| Purity | ≥98% |
Experimental Protocols
Representative Protocol for In Vitro Cell-Based Assay
This is a generalized protocol and should be optimized for specific cell lines and experimental designs.
-
Preparation of Stock Solution:
-
Aseptically weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Treatment:
-
Culture your cells of interest to the desired confluency in appropriate multi-well plates.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in a serum-free cell culture medium to the final desired concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include appropriate vehicle controls (medium with the same concentration of DMSO as the highest treatment dose).
-
Incubate the cells for the desired period.
-
-
Downstream Analysis:
-
Following incubation, perform your desired downstream analysis, such as cell viability assays, protein expression analysis (e.g., Western blotting), or signaling pathway studies.
-
Visualizations
Caption: A generalized workflow for an in vitro cell-based assay using this compound.
This compound is a non-selective β-adrenergic receptor antagonist and a 5-HT1A receptor antagonist.[5][12] Its mechanism of action involves blocking the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β-adrenergic receptors.[12]
Caption: Inhibition of β-adrenergic receptor signaling by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. keyorganics.net [keyorganics.net]
- 3. targetmol.com [targetmol.com]
- 4. hellodoktor.com [hellodoktor.com]
- 5. Alprenolol hydrochloride | Non-selective Adrenergic β Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. hellobio.com [hellobio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. go.drugbank.com [go.drugbank.com]
Navigating the Nuances of (S)-Alprenolol: A Technical Support Guide to Off-Target Effects in Cellular Models
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for investigators utilizing (S)-Alprenolol in cellular models. While a well-characterized beta-adrenergic receptor antagonist, (S)-Alprenolol can exhibit off-target activities that may influence experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help researchers identify, understand, and mitigate these effects.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during in vitro experiments with (S)-Alprenolol, potentially due to its off-target interactions.
| Question | Potential Cause(s) | Suggested Solution(s) |
| Q1: My cells show an unexpected physiological response (e.g., changes in proliferation, apoptosis) at high concentrations of (S)-Alprenolol that is inconsistent with beta-blockade alone. | 1. Off-target effects: (S)-Alprenolol is known to interact with serotonin (B10506) receptors (5-HT1A, 5-HT1B) and potassium channels (Kv1.3) at higher concentrations.[1][2] 2. Biased agonism: Some beta-blockers, including alprenolol (B1662852), can act as biased agonists, selectively activating certain downstream signaling pathways (e.g., β-arrestin-mediated signaling) independent of G-protein coupling.[3] | 1. Dose-response analysis: Perform a wide-range dose-response curve to determine if the effect is concentration-dependent and distinct from its beta-adrenergic antagonism. 2. Use of selective antagonists: Co-incubate with selective antagonists for suspected off-targets (e.g., a specific 5-HT1A antagonist) to see if the anomalous effect is blocked. 3. Cell line selection: Use cell lines with well-characterized expression levels of beta-adrenergic receptors and potential off-target receptors. |
| Q2: I am observing inconsistent results in my cAMP assays when using (S)-Alprenolol as a competitive antagonist. | 1. Assay interference: High concentrations of (S)-Alprenolol might interfere with the assay components. 2. Off-target signaling: Activation of off-target receptors that also modulate adenylyl cyclase activity could be confounding the results. | 1. Control experiments: Run appropriate vehicle controls and test for any direct effect of (S)-Alprenolol on the assay reagents. 2. Orthogonal assays: Validate findings using a different functional assay that measures a downstream signaling event (e.g., reporter gene assay). |
| Q3: My electrophysiology recordings show unexpected changes in ion channel activity in the presence of (S)-Alprenolol. | Direct ion channel modulation: (S)-Alprenolol has been shown to directly modulate the activity of voltage-gated potassium channels like Kv1.3 in a concentration-dependent manner.[1][2] | 1. Specific ion channel blockers: Use known blockers of the suspected ion channel to confirm if the effect is mediated through that specific channel. 2. Patch-clamp analysis: Perform detailed patch-clamp experiments to characterize the specific effects of (S)-Alprenolol on the channel's gating properties. |
| Q4: I am seeing β-arrestin recruitment or signaling (e.g., ERK phosphorylation) in response to (S)-Alprenolol, which is unexpected for a classical antagonist. | Biased agonism: (S)-Alprenolol can act as a biased agonist at β-adrenergic receptors, preferentially activating β-arrestin-mediated signaling pathways over G-protein-mediated pathways.[3] | 1. β-arrestin recruitment assays: Directly measure β-arrestin recruitment to the receptor using techniques like BRET or FRET. 2. Phosphorylation-specific antibodies: Use western blotting with antibodies specific for phosphorylated forms of downstream signaling molecules like ERK to confirm pathway activation. |
Frequently Asked Questions (FAQs)
Q: What are the primary on-target effects of (S)-Alprenolol?
A: (S)-Alprenolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1- and β2-adrenergic receptors.[4] This action inhibits the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, leading to effects such as decreased heart rate and blood pressure.[4]
Q: What are the known off-target interactions of (S)-Alprenolol?
A: In addition to its primary targets, (S)-Alprenolol has been documented to interact with:
-
Serotonin Receptors: It acts as an antagonist at 5-HT1A and 5-HT1B receptors.[1][2][5]
-
Potassium Channels: It can modulate the activity of the human voltage-gated potassium channel Kv1.3 in a concentration-dependent manner, showing both potentiation at lower concentrations and inhibition at higher concentrations.[1][2]
Q: What is biased agonism and how does it relate to (S)-Alprenolol?
A: Biased agonism, or functional selectivity, is a phenomenon where a ligand binding to a receptor preferentially activates one of several downstream signaling pathways.[3] (S)-Alprenolol, while acting as an antagonist for G-protein-mediated signaling at beta-adrenergic receptors, has been shown to function as a biased agonist by promoting β-arrestin-dependent signaling pathways.[3]
Q: At what concentrations are off-target effects of (S)-Alprenolol typically observed?
A: Off-target effects are generally observed at concentrations higher than those required for beta-adrenergic receptor blockade. For instance, effects on hKv1.3 channels were seen in the micromolar range (1-100 µM for potentiation, 300-1000 µM for inhibition).[1][2] It is crucial to perform careful dose-response studies in your specific cellular model.
Quantitative Data Summary
The following table summarizes the binding affinities of (S)-Alprenolol for its primary and key off-target sites.
| Target | Ligand | Assay Type | Ki (nM) | Bmax | Cell/Tissue Type | Reference |
| β-adrenergic Receptor | (-)-[3H]Alprenolol | Radioligand Binding | 10 | 75 ± 12 fmol/mg protein | Human mononuclear leukocytes | [6] |
| β-adrenergic Receptor | (-)-[3H]Alprenolol | Radioligand Binding | 7-11 | 0.35 pmol/mg protein | Canine myocardium | [7] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding
This protocol provides a general framework for assessing the binding of (S)-Alprenolol to a suspected off-target receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line overexpressing the receptor of interest.
-
A suitable radioligand for the off-target receptor.
-
(S)-Alprenolol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of (S)-Alprenolol.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of (S)-Alprenolol. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay to Assess Off-Target Activity (cAMP Measurement)
This protocol outlines a method to determine if (S)-Alprenolol functionally modulates the activity of a G-protein coupled receptor (GPCR) that signals through changes in intracellular cyclic AMP (cAMP).
Materials:
-
A cell line expressing the off-target GPCR of interest.
-
(S)-Alprenolol.
-
A known agonist for the off-target receptor.
-
Cell culture medium and supplements.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of (S)-Alprenolol or vehicle control for a defined period.
-
Agonist Stimulation: Add a known agonist for the off-target receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate for a time sufficient to allow for cAMP production (typically 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen commercial assay kit.
-
Data Analysis: Plot the cAMP response against the log concentration of (S)-Alprenolol to determine if it acts as an antagonist (inhibits agonist-induced cAMP) or an agonist/inverse agonist (alters basal cAMP levels).
Visualizations
Caption: On-target signaling pathway of (S)-Alprenolol.
Caption: Potential off-target signaling of (S)-Alprenolol.
Caption: Workflow for investigating off-target effects.
References
- 1. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pharmacological Primer of Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The 5-HT1A antagonist (-)-alprenolol fails to modify sleep or zimeldine-induced sleep-waking effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (S)-Alprenolol and (R)-Alprenolol Binding Affinity to Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of the two stereoisomers of Alprenolol (B1662852), (S)-Alprenolol and (R)-Alprenolol, for beta-adrenergic receptors. The information presented is supported by experimental data from published scientific literature to aid in research and drug development endeavors.
Executive Summary
Alprenolol is a non-selective beta-adrenergic receptor antagonist. As a chiral molecule, it exists in two enantiomeric forms: (S)-Alprenolol and (R)-Alprenolol. Experimental evidence conclusively demonstrates a significant stereoselectivity in the binding of these enantiomers to beta-adrenergic receptors. The (S)-isomer, also referred to as (-)-Alprenolol, exhibits a substantially higher binding affinity compared to the (R)-isomer, also known as (+)-Alprenolol. This difference in affinity is a critical factor in their pharmacological activity.
Data Presentation: Binding Affinity Comparison
The (-)-stereoisomers of beta-adrenergic antagonists, including Alprenolol, have been reported to be 9- to 300-fold more potent in binding to beta-adrenergic receptors than their corresponding (+)-stereoisomers.[1][2] In some studies, it is noted that the (-) isomers are at least two orders of magnitude (100-fold) more potent than the (+) isomers.[3][4][5]
| Enantiomer | Common Notation | Relative Binding Affinity to Beta-Adrenergic Receptors |
| (S)-Alprenolol | (-)-Alprenolol | High |
| (R)-Alprenolol | (+)-Alprenolol | Low |
Note: The table reflects the qualitative and semi-quantitative findings from the literature. The exact fold difference in affinity can vary depending on the specific beta-adrenergic receptor subtype and the experimental conditions.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for (S)- and (R)-Alprenolol is commonly performed using a competitive radioligand binding assay. A widely used radioligand for studying beta-adrenergic receptors is [³H]dihydroalprenolol.
Objective: To determine the inhibition constant (Ki) of (S)-Alprenolol and (R)-Alprenolol for beta-adrenergic receptors by measuring their ability to displace the binding of a radiolabeled antagonist, [³H]dihydroalprenolol.
Materials:
-
Membrane Preparation: Cell membranes expressing beta-adrenergic receptors (e.g., from canine myocardium, human lymphocytes, or cultured cell lines).
-
Radioligand: [³H]dihydroalprenolol.
-
Competitors: (S)-Alprenolol and (R)-Alprenolol.
-
Non-specific Binding Control: A high concentration of a non-labeled beta-adrenergic antagonist (e.g., propranolol).
-
Incubation Buffer: Typically a Tris-HCl buffer with MgCl₂.
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Isolate cell membranes from a suitable source and determine the protein concentration.
-
Incubation: In a series of tubes, incubate a fixed concentration of [³H]dihydroalprenolol and a fixed amount of the membrane preparation with varying concentrations of the unlabeled competitor ((S)-Alprenolol or (R)-Alprenolol).
-
Total and Non-specific Binding: Include control tubes for total binding (containing only radioligand and membranes) and non-specific binding (containing radioligand, membranes, and a saturating concentration of a non-labeled antagonist like propranolol).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Beta-Adrenergic Receptor Signaling Pathway
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-Alprenolol and Propranolol for Researchers
For researchers and professionals in drug development, a detailed understanding of the pharmacological nuances between beta-adrenergic receptor antagonists is crucial. This guide provides a comprehensive head-to-head comparison of (S)-Alprenolol and Propranolol (B1214883), focusing on their performance backed by experimental data. Both are non-selective beta-blockers, however, they exhibit distinct profiles in their interaction with beta-adrenergic receptor subtypes and their engagement of downstream signaling pathways.[1][2]
Pharmacological Profile: A Quantitative Comparison
The binding affinity and functional antagonism of (S)-Alprenolol and Propranolol at beta-1 (β1) and beta-2 (β2) adrenergic receptors are critical parameters for understanding their pharmacological effects. The following table summarizes key quantitative data from comparative studies.
| Parameter | (S)-Alprenolol | Propranolol | Receptor Subtype | Species/Tissue | Reference |
| pKi | 8.36 | 8.52 | β1-adrenoceptor | Ferret Ventricle | [3][4] |
| pA2 | 8.7 | 8.9 | β1-adrenoceptor | Ferret Ventricle | [3][4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency. Higher values for both pKi and pA2 indicate greater affinity and potency, respectively.
Biased Agonism: Beyond Classical Antagonism
Recent research has revealed that some beta-blockers, including (S)-Alprenolol and Propranolol, can act as "biased agonists". This means that while they block the canonical G-protein signaling pathway, they can simultaneously stimulate the β-arrestin pathway.
(S)-Alprenolol has been shown to stimulate β-arrestin recruitment to the β1-adrenergic receptor. In contrast, one study indicated that Propranolol had no effect on β-arrestin recruitment to the β1AR.[5] This differential effect on β-arrestin signaling may underlie some of the unique cellular responses observed with these drugs. Both (S)-Alprenolol and Propranolol are considered non-selective beta-blockers, though some findings suggest a degree of preference for the β2-adrenoceptor.[6]
Signaling Pathways and Experimental Workflows
To visualize the complex signaling and experimental methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Beta-Adrenergic Receptor Signaling
Caption: Beta-adrenergic receptor signaling pathways.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand displacement assay workflow.
Experimental Workflow: cAMP Accumulation Assay
Caption: cAMP functional assay workflow.
Experimental Protocols
Radioligand Displacement Assay
This protocol is designed to determine the binding affinity (Ki) of (S)-Alprenolol and Propranolol for β-adrenergic receptors.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing β-adrenergic receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared membranes to each well.
-
Add increasing concentrations of the unlabeled competitor ((S)-Alprenolol or Propranolol).
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol, [3H]-DHA) to all wells.
-
For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol) to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (Antagonist Mode)
This protocol is used to determine the functional potency (IC50) of (S)-Alprenolol and Propranolol in inhibiting agonist-induced cAMP production.
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the β-adrenergic receptor of interest in appropriate growth medium.
-
Seed the cells into 96- or 384-well plates at a predetermined density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with various concentrations of the antagonist ((S)-Alprenolol or Propranolol) for a specific period (e.g., 15-30 minutes).
-
Add a fixed, sub-maximal concentration (e.g., EC80) of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Terminate the stimulation and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescence-based assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP levels against the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.
-
Conclusion
Both (S)-Alprenolol and Propranolol are potent non-selective β-adrenergic antagonists. While their classical G-protein-mediated antagonism is well-established, emerging evidence of their biased agonism towards the β-arrestin pathway highlights a new dimension of their pharmacology. The subtle differences in their interaction with β-adrenergic receptor subtypes and their differential engagement of downstream signaling pathways warrant further investigation to fully elucidate their distinct therapeutic and off-target effects. The experimental protocols provided herein offer a robust framework for researchers to conduct head-to-head comparisons and further explore the intricate pharmacology of these compounds.
References
- 1. Certain beta-blockers can decrease beta-adrenergic receptor number: II. Down-regulation of receptor number by alprenolol and propranolol in cultured lymphoma and muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of beta adrenergic blocking drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Enantiomeric Purity of (S)-Alprenolol Hydrochloride: A Comparative Guide
For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral compounds like (S)-Alprenolol hydrochloride is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This guide provides an objective comparison of key analytical techniques used for validating the enantiomeric purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The primary methods for determining the enantiomeric purity of this compound include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Capillary Electrophoresis (Chiral CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different analytical requirements.
| Parameter | Chiral HPLC | Chiral Capillary Electrophoresis | NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | Chemical shift differences of enantiomers in the presence of a chiral solvating or derivatizing agent. |
| (S)-Alprenolol LOD | 0.16-0.41 ng (Fluorimetric detection)[1] | Method dependent, can achieve high sensitivity. | Generally less sensitive than chromatographic methods. |
| (S)-Alprenolol LOQ | 27-37 μg (Polarimetric detection)[1] | Method dependent, capable of quantifying low-level impurities. | Typically requires higher concentrations for accurate quantification. |
| Analysis Time | 10-25 minutes[1] | Typically < 12 minutes[2] | Varies, but generally rapid for data acquisition. |
| Resolution (Rs) | Can achieve baseline separation (Rs > 1.5). For Propranolol, Rs of 1.75 has been reported[3]. | High separation efficiency often results in excellent resolution. | Does not provide a resolution factor in the chromatographic sense. |
| Key Advantages | Well-established, robust, high precision, and widely available. | High separation efficiency, low sample and solvent consumption, and rapid method development.[4] | Non-destructive, provides structural information, and can be used for absolute configuration determination. |
| Key Disadvantages | Higher solvent consumption, potential for column degradation. | Lower concentration sensitivity with UV detection compared to HPLC, reproducibility can be challenging.[4] | Lower sensitivity, requires chiral auxiliaries, and may have overlapping signals. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the key techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This method utilizes a chiral stationary phase to physically separate the enantiomers of Alprenolol (B1662852).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and a suitable detector (e.g., UV-Vis or Fluorescence).
-
Chiral column (e.g., α-Burke 2® or a cyclodextrin-based column).
Reagents:
-
Mobile phase: A mixture of organic solvents (e.g., dichloromethane (B109758) and methanol) and additives (e.g., ammonium (B1175870) acetate)[5]. The exact composition should be optimized for the specific column.
-
This compound standard.
-
Racemic Alprenolol hydrochloride.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound and racemic Alprenolol hydrochloride of known concentrations.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the enantiomers using the detector. The elution times for (-)-Alprenolol and (+)-Alprenolol have been reported to be approximately 19 and 21 minutes, respectively, using a specific chiral method[1].
-
Calculate the enantiomeric purity based on the peak areas of the two enantiomers.
Chiral Capillary Electrophoresis (CE)
Chiral CE offers a high-efficiency alternative for enantiomeric separation, relying on a chiral selector added to the background electrolyte.
Instrumentation:
-
Capillary Electrophoresis system with a power supply, capillary, and detector (e.g., Diode Array Detector).
-
Fused-silica capillary.
Reagents:
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or Tris buffer) containing a chiral selector. Cyclodextrins, such as sulfated β-cyclodextrin, are commonly used for the separation of β-blocker enantiomers[6].
-
This compound standard.
-
Racemic Alprenolol hydrochloride.
Procedure:
-
Condition the capillary with appropriate solutions (e.g., sodium hydroxide, water, and BGE).
-
Fill the capillary with the BGE containing the chiral selector.
-
Prepare standard and sample solutions in the BGE or a compatible solvent.
-
Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Apply a high voltage across the capillary to initiate the electrophoretic separation.
-
Detect the migrating enantiomers as they pass the detector window.
-
Determine the enantiomeric purity by comparing the peak areas of the (S)- and (R)-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the enantiomeric excess of Alprenolol by using a chiral solvating agent to induce chemical shift differences between the enantiomers.
Instrumentation:
-
High-field Nuclear Magnetic Resonance (NMR) spectrometer.
Reagents:
-
Deuterated solvent (e.g., CDCl3).
-
Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA).
-
This compound sample.
Procedure:
-
Dissolve a known amount of the this compound sample in the deuterated solvent.
-
Add a molar excess of the chiral solvating agent to the NMR tube.
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify the signals that are resolved for the two enantiomers in the presence of the CSA.
-
Integrate the corresponding peaks for the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess (% ee) from the integral values.
Visualizing the Workflow and Comparisons
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the logical relationships in method comparison.
Caption: Experimental workflows for enantiomeric purity validation.
Caption: Comparison of analytical methods for enantiomeric purity.
Conclusion
The choice of analytical technique for validating the enantiomeric purity of this compound depends on the specific requirements of the analysis. Chiral HPLC is a robust and widely used method, particularly suitable for routine quality control. Chiral CE offers advantages in terms of speed and low sample consumption, making it ideal for high-throughput screening and research applications. NMR spectroscopy, while less sensitive, provides valuable structural information and is a powerful tool for absolute configuration determination and for analyzing samples without a chromophore. For comprehensive characterization, a combination of these techniques may be employed to ensure the highest level of confidence in the enantiomeric purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.unibo.it [cris.unibo.it]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Chiral separation of nanomole amounts of alprenolol with cITP/NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Alprenolol: A Comparative Analysis of its Cross-reactivity at G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of (S)-Alprenolol, a non-selective β-adrenergic receptor antagonist, at other G-protein coupled receptors (GPCRs). Understanding the off-target interactions of a drug candidate is crucial for predicting potential side effects and ensuring therapeutic specificity. This document summarizes available binding affinity and functional activity data, details the experimental protocols used to generate this data, and provides visual representations of key signaling pathways and experimental workflows.
Summary of (S)-Alprenolol's GPCR Cross-reactivity
| Receptor Family | Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |
| Adrenergic | β1 | Human | Radioligand Binding | Kd | 15 |
| β2 | Human | Radioligand Binding | Kd | 0.91 | |
| β3 | Human | Radioligand Binding | Kd | 117 | |
| Serotonin (B10506) | 5-HT1A | Rat | Radioligand Binding | Ki | 34 |
| 5-HT1B | Rat | Radioligand Binding | Ki | 134 | |
| 5-HT2B | - | Computational Docking | - | Potential Interaction |
Kd: Dissociation constant; Ki: Inhibition constant. Lower values indicate higher binding affinity.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of (S)-Alprenolol's binding to its primary and potential off-targets, it is essential to visualize the relevant signaling pathways and the experimental methods used for their characterization.
Beta-Adrenergic Receptor Signaling Pathway
(S)-Alprenolol primarily acts by blocking the signaling cascade initiated by the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-adrenergic receptors. This antagonism predominantly affects the Gs protein-coupled pathway, which leads to the modulation of intracellular cyclic AMP (cAMP) levels.
Caption: Canonical Gs-coupled signaling pathway of β-adrenergic receptors.
Experimental Workflow for GPCR Cross-reactivity Screening
The assessment of a compound's cross-reactivity across the GPCR family typically involves a tiered approach, starting with broad binding assays followed by more specific functional assays for any identified "hits."
Caption: A typical experimental workflow for assessing GPCR cross-reactivity.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental data. Below are outlines of the standard protocols for the key assays used in GPCR cross-reactivity analysis.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity (Ki).
1. Membrane Preparation:
-
Cells or tissues expressing the target GPCR are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
A fixed concentration of a specific radioligand (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors) is incubated with the membrane preparation.
-
A range of concentrations of the unlabeled test compound ((S)-Alprenolol) is added to compete with the radioligand for binding to the receptor.
-
A control for non-specific binding is included, which contains a high concentration of a known unlabeled ligand.
-
The reaction is incubated at a specific temperature for a set period to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP), a key second messenger in many GPCR signaling pathways. This determines whether the compound acts as an agonist, antagonist, or inverse agonist.
1. Cell Culture and Plating:
-
Cells stably or transiently expressing the target GPCR are cultured under standard conditions.
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gs-coupled receptors (agonist mode): A range of concentrations of the test compound is added to the cells.
-
For Gs-coupled receptors (antagonist mode): Cells are pre-incubated with a range of concentrations of the test compound before the addition of a known agonist at its EC50 concentration.
-
For Gi-coupled receptors: Cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of a range of concentrations of the test compound.
-
The cells are incubated for a specific time at 37°C to allow for cAMP production.
3. Cell Lysis and cAMP Detection:
-
The stimulation is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA. In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to the test compound is determined from the standard curve.
-
For agonist activity, the EC50 (concentration for 50% of maximal response) is calculated.
-
For antagonist activity, the IC50 (concentration for 50% inhibition of the agonist response) is calculated, from which the Kb (antagonist dissociation constant) can be derived.
This guide provides a foundational understanding of the cross-reactivity of (S)-Alprenolol. For a definitive assessment of its off-target profile, a comprehensive screening against a broad panel of GPCRs using standardized experimental procedures is recommended.
Is (S)-Alprenolol a biased agonist at the beta-1 adrenergic receptor?
A growing body of evidence reveals that (S)-Alprenolol, traditionally classified as a non-selective beta-blocker, functions as a biased agonist at the beta-1 adrenergic receptor (β1AR). This guide provides a comparative analysis of (S)-Alprenolol's signaling properties, contrasting them with the established biased agonist Carvedilol (B1668590) and the balanced agonist Isoproterenol. Detailed experimental methodologies and quantitative data are presented to offer researchers a comprehensive understanding of its unique pharmacological profile.
(S)-Alprenolol exhibits a preference for the β-arrestin signaling pathway over the canonical Gs-protein-mediated pathway at the β1AR. This biased agonism, also observed with the well-characterized drug Carvedilol, leads to distinct downstream cellular responses compared to balanced agonists like Isoproterenol, which activate both pathways more evenly.[1][2][3][4] This differential activation has significant implications for drug development, suggesting that biased agonists could be designed to selectively engage therapeutic pathways while avoiding those that cause adverse effects.
Comparative Analysis of Ligand Signaling at the β1-Adrenergic Receptor
To quantify the biased agonism of (S)-Alprenolol, its potency (EC50) and efficacy (Emax) in activating the Gs-protein and β-arrestin pathways are compared with those of Carvedilol and Isoproterenol. Isoproterenol serves as a reference for balanced agonism, potently activating both signaling arms.
| Ligand | Pathway | Potency (EC50) | Efficacy (Emax) |
| (S)-Alprenolol | Gs-Protein Activation (cAMP production) | Micromolar (µM) range | Very low partial agonism[1] |
| β-Arrestin Recruitment | Nanomolar (nM) to low µM range | Partial to full agonism | |
| Carvedilol | Gs-Protein Activation (cAMP production) | Inverse agonist to very weak partial agonist[2][3] | Inverse agonism or very low efficacy[2][3] |
| β-Arrestin Recruitment | Nanomolar (nM) range | Full agonism[1] | |
| Isoproterenol | Gs-Protein Activation (cAMP production) | Nanomolar (nM) range[5] | Full agonism[5] |
| β-Arrestin Recruitment | Nanomolar (nM) to low µM range | Full agonism |
Table 1: Comparative signaling properties of (S)-Alprenolol, Carvedilol, and Isoproterenol at the β1-adrenergic receptor. Potency and efficacy values are generalized from available literature. Specific values can vary depending on the experimental system and cell type used.
Signaling Pathways and Downstream Effects
The differential engagement of Gs-protein and β-arrestin pathways by these ligands initiates distinct downstream signaling cascades.
Figure 1: β1-Adrenergic Receptor Signaling Pathways. This diagram illustrates the differential activation of Gs-protein and β-arrestin pathways by a balanced agonist (Isoproterenol) and biased agonists ((S)-Alprenolol and Carvedilol), leading to distinct downstream effects.
As depicted, while Isoproterenol strongly activates the Gs-protein pathway leading to increased cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, (S)-Alprenolol and Carvedilol show minimal to no activity through this arm.[1][2][3] Instead, they preferentially engage the β-arrestin pathway.[1][3] A key downstream consequence of β-arrestin recruitment by these biased agonists is the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn leads to the activation of the Extracellular signal-Regulated Kinase (ERK).[1][4][6][7]
Experimental Protocols
The characterization of biased agonism at the β1AR relies on specific in vitro assays to quantify G-protein activation and β-arrestin recruitment.
Gs-Protein Activation Assay (cAMP Measurement)
A common method to assess Gs-protein activation is to measure the intracellular accumulation of cAMP. The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a widely used, sensitive, and high-throughput method.[8][9][10][11]
Figure 2: Workflow for cAMP HTRF Assay. This diagram outlines the key steps in measuring Gs-protein activation by quantifying intracellular cAMP levels using HTRF technology.
Protocol Outline:
-
Cell Culture: Cells stably or transiently expressing the human β1AR are cultured in appropriate media and seeded into 384-well plates.
-
Ligand Stimulation: Cells are treated with varying concentrations of the ligands ((S)-Alprenolol, Carvedilol, Isoproterenol) and incubated for a specific time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis and Reagent Addition: A lysis buffer containing the HTRF reagents is added to each well. These reagents include a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
-
Competitive Binding: The endogenously produced cAMP competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.
-
Detection: The plate is read on an HTRF-compatible reader. When the donor and acceptor are in close proximity (i.e., low endogenous cAMP), FRET occurs. High levels of endogenous cAMP disrupt this interaction, leading to a decrease in the FRET signal.
-
Data Analysis: The ratio of the fluorescence signals at 665 nm (acceptor) and 620 nm (donor) is used to determine the concentration of cAMP. Dose-response curves are then generated to determine the EC50 and Emax for each ligand.
β-Arrestin Recruitment Assay
Bioluminescence Resonance Energy Transfer (BRET) is a robust method for monitoring protein-protein interactions, such as the recruitment of β-arrestin to the β1AR upon ligand binding.[12][13][14][15]
Figure 3: Workflow for β-Arrestin BRET Assay. This diagram shows the sequential steps for measuring ligand-induced β-arrestin recruitment to the β1-adrenergic receptor using BRET.
Protocol Outline:
-
Plasmid Constructs: The β1AR is genetically fused to a Renilla luciferase (Rluc), the BRET donor, and β-arrestin is fused to a yellow fluorescent protein (YFP), the BRET acceptor.
-
Cell Transfection and Culture: HEK293 cells or other suitable cell lines are co-transfected with the β1AR-Rluc and β-arrestin-YFP constructs and seeded into 96-well plates.
-
Ligand Stimulation and Substrate Addition: Cells are treated with different concentrations of the test ligands. Immediately before reading, the BRET substrate (e.g., coelenterazine h) is added.
-
BRET Measurement: Upon ligand-induced recruitment of β-arrestin-YFP to the β1AR-Rluc, the donor and acceptor are brought into close proximity, allowing for energy transfer. The plate is read on a BRET-compatible plate reader that can simultaneously measure the luminescence emitted by Rluc (donor) and YFP (acceptor).
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates β-arrestin recruitment. Dose-response curves are plotted to determine the EC50 and Emax values.
EGFR Transactivation Assay
The transactivation of EGFR can be assessed by measuring the phosphorylation of EGFR or a downstream effector like ERK.
Protocol Outline:
-
Cell Culture and Stimulation: Cells expressing β1AR are stimulated with the biased agonists ((S)-Alprenolol or Carvedilol).
-
Cell Lysis: After a specified incubation time, cells are lysed to extract proteins.
-
Western Blotting or ELISA: The levels of phosphorylated EGFR (pEGFR) or phosphorylated ERK (pERK) are quantified using specific antibodies via Western blotting or a quantitative ELISA.
-
Data Analysis: The increase in pEGFR or pERK levels in response to the ligand is quantified and compared to a baseline control.
Conclusion
The evidence strongly supports the classification of (S)-Alprenolol as a β-arrestin-biased agonist at the β1-adrenergic receptor. Its pharmacological profile, similar to that of Carvedilol, is characterized by weak or no activation of the Gs-protein pathway but robust recruitment of β-arrestin, leading to downstream signaling through pathways such as EGFR transactivation. This contrasts with the balanced agonism of Isoproterenol. The continued investigation of such biased ligands holds significant promise for the development of more targeted and effective therapeutics with improved side-effect profiles. The experimental protocols outlined in this guide provide a framework for researchers to further explore the nuances of biased agonism at the β1AR and other G-protein coupled receptors.
References
- 1. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of β1-adrenergic receptor in complex with Gs and ligands of different efficacies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR-mediated EGFR transactivation ameliorates skin toxicities induced by afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac GPCR-mediated EGFR transactivation: impact and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using Bioluminescence Resonance Energy Transfer (BRET) to Characterize Agonist-Induced Arrestin Recruitment to Modified and Unmodified G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of (S)-Alprenolol and Metoprolol in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (S)-Alprenolol and Metoprolol (B1676517), two prominent beta-adrenergic receptor antagonists, with a focus on their activity in plasma. This document summarizes key pharmacokinetic and pharmacodynamic parameters, outlines experimental protocols for their quantification, and visualizes relevant biological pathways and workflows.
Introduction
(S)-Alprenolol and Metoprolol are beta-blockers widely used in the management of cardiovascular diseases. Metoprolol is a cardioselective β1-adrenergic blocking agent, while Alprenolol (B1662852) is a non-selective beta-blocker.[1] The (S)-enantiomer of Alprenolol is known to be the more active form.[2] This guide aims to provide a comparative analysis of their efficacy based on available experimental data.
Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of (S)-Alprenolol and Metoprolol.
Table 1: Pharmacokinetic Parameters in Human Plasma
| Parameter | (S)-Alprenolol | Metoprolol | Source |
| Half-life (t½) | Data not available | 3 - 7 hours | [3][4] |
| Clearance (CL) | Data not available | 0.8 L/min (normal renal function) | [4] |
| Volume of Distribution (Vd) | Data not available | 4.2 L/kg | [4] |
| Plasma Protein Binding | ~12% (racemic) | ~12% | [4] |
| Metabolism | Primarily hepatic; stereoselective | Primarily hepatic (CYP2D6); stereoselective | [2][4] |
Note: Specific pharmacokinetic data for the (S)-enantiomer of Alprenolol is limited in the reviewed literature. The data for racemic alprenolol indicates a high first-pass metabolism.
Table 2: Pharmacodynamic Parameters (Beta-1 Adrenergic Receptor)
| Parameter | (S)-Alprenolol | Metoprolol | Source |
| Receptor Selectivity | Non-selective (β1 and β2) | β1-selective | [5][[“]] |
| Binding Affinity (pKi/logKd) | Data not available | 6.99 - 7.8 (pKi/pKd) | [7][8] |
| Active Enantiomer | (S)-enantiomer is ~100 times more active than (R)-enantiomer | (S)-enantiomer has ~500 times greater affinity for β1 receptors than (R)-enantiomer | [2][9] |
Experimental Protocols
This section details the methodologies for key experiments related to the plasma analysis of (S)-Alprenolol and Metoprolol.
Determination of (S)-Alprenolol in Human Plasma via HPLC
A high-performance liquid chromatographic (HPLC) method can be used for the determination of (R)- and (S)-alprenolol in human plasma.[10]
Sample Preparation:
-
Plasma samples are derivatized with symmetrical anhydrides of tert.-butoxycarbonyl-L-leucine.
-
The tert.-butoxycarbonyl group is subsequently removed by treatment with trifluoroacetic acid at 0°C to form diastereomeric derivatives.[10]
Chromatographic Conditions:
-
System: Reversed-phase HPLC[10]
-
Stationary Phase: µBondapak C18 column[10]
-
Mobile Phase: Phosphate buffer (pH 3.0) with acetonitrile[10]
-
Detection: The method for detection of the diastereomeric derivatives is not specified in the abstract but would typically be UV or fluorescence detection.
Determination of Metoprolol in Human Plasma via LC-MS/MS
A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the quantification of Metoprolol in plasma.
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 20 µL of an internal standard solution (e.g., hydroxypioglitazone) and 20 µL of methanol (B129727). Vortex for 10 seconds.
-
Add 760 µL of methanol and vortex for 30 seconds.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes to precipitate proteins.
-
Transfer 200 µL of the supernatant and add 50 µL of 0.25% formic acid solution. Mix well before injection into the LC-MS/MS system.[11]
LC-MS/MS Conditions:
-
Chromatographic Column: Ultimate XB-C18 (150 × 2.1 mm ID, 5 µm)[11]
-
Mobile Phase: Methanol-water containing 0.2% formic acid (65:35, v/v) at a flow rate of 0.2 mL/min[11]
-
Ionization Mode: Positive electrospray ionization (ESI)[11]
-
Mass Spectrometry: Monitoring of specific ion transitions for Metoprolol (m/z 268.1/115.6) and the internal standard.[11]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the comparison of (S)-Alprenolol and Metoprolol.
Efficacy Comparison Summary
Based on the available data, Metoprolol demonstrates clear beta-1 selectivity, which is a key differentiator from the non-selective beta-blocker Alprenolol.[5][[“]] The clinical implication of this is a more targeted effect on the heart with potentially fewer side effects related to beta-2 receptor blockade. One clinical study suggested that at higher doses, metoprolol caused a significantly greater reduction in diastolic blood pressure than alprenolol.[12]
The stereochemistry of both drugs plays a significant role in their activity. The (S)-enantiomers of both Alprenolol and Metoprolol are substantially more potent than their (R)-counterparts.[2][9] This highlights the importance of considering enantiomer-specific properties in drug development and clinical application.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacokinetics and pharmacodynamics of alprenolol in the treatment of hypertension. I. Relationship between plasma concentration and adrenergic beta-receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. consensus.app [consensus.app]
- 7. metoprolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. selleckchem.com [selleckchem.com]
- 9. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of (R)-AND (S)-alprenolol-and (R)- and (S)-metoprolol as their diastereomeric derivatives in human plasma by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Double-blind comparison of metoprolol, alprenolol, and oxprenolol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Antagonist Profile of (S)-Alprenolol with a Schild Analysis: A Comparative Guide
For researchers and professionals in drug development, understanding the antagonist profile of a compound is critical. This guide provides a comparative analysis of (S)-Alprenolol, a non-selective β-adrenergic receptor antagonist, with other commonly used beta-blockers. The core of this analysis is the Schild plot, a powerful pharmacological tool used to characterize the affinity and competitive nature of an antagonist.
Comparative Antagonist Potency
(S)-Alprenolol's antagonist potency at β-adrenergic receptors can be quantified and compared to other beta-blockers using the pA2 value derived from a Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
The following table summarizes the antagonist potency (expressed as pKB values, which are theoretically equal to pA2 values for competitive antagonists with a Schild plot slope of 1) of (S)-Alprenolol and other common beta-blockers at the β1-adrenoceptor. This data is derived from studies on ferret ventricular myocardium.[1][2]
| Antagonist | pKB against (-)-isoprenaline (β1-adrenoceptor) |
| (S)-Alprenolol | 8.9 |
| (-)-Propranolol | 8.8 |
| Metoprolol | 7.9 |
| (-)-Atenolol | 7.0 |
| Bisoprolol | 8.2 |
Data sourced from Kaumann & Molenaar (2008).[1][2]
Understanding the Schild Analysis
A Schild analysis is a cornerstone of in vitro pharmacology for characterizing drug antagonism.[3] It allows for the determination of the affinity of a competitive antagonist for its receptor. The analysis involves generating agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist.
For a competitive antagonist, the concentration-response curves will exhibit a parallel rightward shift without a change in the maximum response. The magnitude of this shift is quantified by the dose ratio (DR). The Schild equation, log(DR-1) = log[B] - log(KB), forms the basis of the analysis, where [B] is the antagonist concentration and KB is the dissociation constant of the antagonist-receptor complex. A plot of log(DR-1) versus log[B] should yield a straight line with a slope of unity for a simple competitive antagonist. The x-intercept of this line provides the pA2 value.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible data from a Schild analysis. Below is a representative protocol for characterizing the antagonist profile of (S)-Alprenolol at β-adrenergic receptors using an isolated tissue preparation, such as guinea pig atria.
Objective:
To determine the pA2 value of (S)-Alprenolol at β-adrenergic receptors in isolated guinea pig atria using isoprenaline as the agonist.
Materials:
-
Isolated guinea pig atria
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Isoprenaline hydrochloride (agonist)
-
(S)-Alprenolol hydrochloride (antagonist)
-
Organ bath setup with isometric force transducers
-
Data acquisition system
Methodology:
-
Tissue Preparation:
-
Male Dunkin-Hartley guinea pigs (350±20 g) are euthanized by cervical dislocation.
-
The heart is rapidly excised, and the atria are dissected and mounted in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.
-
The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with washouts every 15-20 minutes.
-
-
Control Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve for the agonist, isoprenaline (e.g., 1 nM to 10 µM), is constructed by adding increasing concentrations of the agonist to the organ bath.
-
The increase in atrial contraction force is measured and recorded.
-
-
Antagonist Incubation:
-
After washing the tissue to baseline, a single concentration of (S)-Alprenolol is added to the organ bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of (S)-Alprenolol, a second cumulative concentration-response curve for isoprenaline is generated.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Steps 3 and 4 are repeated for at least three different concentrations of (S)-Alprenolol.
-
-
Data Analysis:
-
The EC50 values (concentration of agonist producing 50% of the maximal response) for isoprenaline in the absence and presence of each concentration of (S)-Alprenolol are determined.
-
The dose ratio (DR) for each antagonist concentration is calculated as: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of (S)-Alprenolol on the x-axis.
-
A linear regression analysis is performed on the Schild plot. The slope of the line should be close to 1 for competitive antagonism. The x-intercept provides the pA2 value.
-
Visualizing the Concepts
To better understand the underlying mechanisms and experimental flow, the following diagrams are provided.
Beta-Adrenergic Signaling Pathway
The canonical signaling pathway for β-adrenergic receptors involves the activation of a Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent downstream effects. (S)-Alprenolol acts as a competitive antagonist, blocking the binding of agonists like norepinephrine (B1679862) and epinephrine (B1671497) to the receptor.
Figure 1. Simplified β-adrenergic signaling pathway and the antagonistic action of (S)-Alprenolol.
Schild Analysis Experimental Workflow
The workflow for a Schild analysis follows a systematic process from tissue preparation to data analysis to determine the antagonist's potency.
Figure 2. Experimental workflow for a Schild analysis to determine the pA2 value of an antagonist.
Conclusion
The Schild analysis provides a robust and quantitative method for characterizing the antagonist profile of compounds like (S)-Alprenolol. By comparing its pA2 value with those of other beta-blockers, researchers can gain valuable insights into its relative potency and make informed decisions in the drug development process. The provided experimental protocol and visualizations offer a comprehensive guide for conducting and understanding this fundamental pharmacological analysis.
References
- 1. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Alprenolol and Carvedilol on In Vivo ERK Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of two beta-blockers, (S)-Alprenolol and Carvedilol (B1668590), on the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. The information presented herein is based on published experimental data, offering a valuable resource for understanding the non-canonical signaling properties of these compounds.
Introduction
(S)-Alprenolol and Carvedilol, while classified as β-adrenergic receptor (β-AR) antagonists, have been shown to function as biased agonists, selectively activating certain downstream signaling pathways independent of traditional G-protein coupling. A key pathway affected is the ERK cascade, a critical regulator of cell proliferation, differentiation, and survival. This guide focuses on the in vivo evidence demonstrating and elucidating the mechanisms by which these two drugs induce ERK activation, providing a comparative framework for researchers in pharmacology and drug development.
Quantitative Data Summary
The following table summarizes the in vivo effects of (S)-Alprenolol and Carvedilol on ERK phosphorylation in the heart. The data is derived from studies in wild-type mice, where ERK activation was assessed by immunoblotting for phosphorylated ERK (pERK) in myocardial lysates following intravenous drug administration.
| Drug | Treatment | Effect on ERK Phosphorylation | Inhibitor Effect | Reference |
| (S)-Alprenolol | Intravenous infusion | Significant increase | Blocked by the EGFR inhibitor erlotinib (B232) | [1][2] |
| Carvedilol | Intravenous infusion | Significant increase | Blocked by the EGFR inhibitor erlotinib | [1][2] |
| (S)-Alprenolol | Intravenous infusion | Significant increase | Blocked by the MMP inhibitor ilomastat (B1671724) | [1] |
| Carvedilol | Intravenous infusion | Significant increase | Blocked by the MMP inhibitor ilomastat | [1] |
Signaling Pathway
Both (S)-Alprenolol and Carvedilol stimulate ERK activation through a β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR). This G-protein-independent pathway is initiated by the binding of the drug to the β-adrenergic receptor.
The binding of (S)-Alprenolol or Carvedilol to the β-adrenergic receptor induces its phosphorylation by G protein-coupled receptor kinases (GRKs).[1][2] This leads to the recruitment of β-arrestin and the tyrosine kinase Src.[1][2] The activated Src then stimulates matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF (pro-HB-EGF) into its mature form, HB-EGF.[1] Subsequently, HB-EGF binds to and activates the EGFR, triggering the downstream phosphorylation and activation of ERK.[1][2]
Experimental Protocols
The following section details the methodologies employed in the in vivo studies cited in this guide.
In Vivo Drug Administration and Tissue Collection
-
Animal Model: Wild-type mice were utilized for the in vivo experiments.[1][2]
-
Drug and Inhibitor Administration:
-
Tissue Harvesting: Hearts were excised five minutes after the administration of (S)-Alprenolol or Carvedilol.[1][2]
-
Lysate Preparation: Myocardial lysates were prepared from the harvested heart tissue for subsequent biochemical analysis.[1][2]
Measurement of ERK Activation
-
Immunoblotting: The level of ERK activation was determined by Western blotting.[3][4]
-
Antibodies: Lysates were probed with primary antibodies specific for phosphorylated ERK (pERK) to detect the activated form of the kinase. Total ERK levels were also measured as a loading control.[3][4]
-
Quantification: The intensity of the pERK bands was quantified and normalized to the total ERK protein levels to determine the relative increase in ERK activation.[3][4]
Experimental Workflow
The logical flow of the in vivo experiments to assess ERK activation by (S)-Alprenolol and Carvedilol is depicted below.
Conclusion
The presented data robustly demonstrates that both (S)-Alprenolol and Carvedilol can induce ERK activation in vivo through a β-arrestin- and EGFR-dependent mechanism. This "biased agonism" represents a departure from their classical role as β-blockers and highlights a more complex pharmacological profile. For researchers and drug development professionals, this understanding is crucial for the design of novel therapeutics with specific signaling outcomes and for re-evaluating the mechanisms of action of existing drugs. The experimental protocols and workflows provided offer a clear guide for replicating and extending these findings.
References
A Comparative Guide to Analytical Methods for (S)-Alprenolol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel analytical method for the detection of (S)-Alprenolol with established techniques. The following sections present quantitative performance data, comprehensive experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
Data Presentation: Performance Comparison of Analytical Methods
The quantitative performance of a new fluorescent labeling method followed by High-Performance Liquid Chromatography (HPLC) is compared with traditional chiral HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the detection of (S)-Alprenolol.
| Parameter | New Method: Fluorescent Labeling with HPLC-FLD | Traditional Method 1: Chiral HPLC with Fluorescence Detection | Traditional Method 2: Chiral LC-MS/MS |
| Limit of Detection (LOD) | 0.74 ng/mL[1][2] | 0.16-0.41 ng[3] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 0.500 ng/mL |
| Linearity Range | 4.00–600 ng/mL[4] | Not explicitly stated | 0.500-500 ng/mL[5][6] |
| Correlation Coefficient (r²) | > 0.999[3] | 0.999[3] | > 0.999 |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | -6.2 to 8.0% relative error (RE)[5][6] |
| Precision (% RSD) | Not explicitly stated | Not explicitly stated | ≤ 7.3%[5][6] |
| Analysis Time | < 25 minutes[7][8] | 25 minutes[3] | ~2 minutes[5][6] |
Experimental Protocols
New Method: Fluorescent Labeling with HPLC-FLD
This method involves the derivatization of (S)-Alprenolol with a fluorescent label prior to chromatographic separation and detection.
1. Fluorescent Labeling Procedure: [4]
-
To 50 µL of the Alprenolol (B1662852) sample solution in dimethylacetamide (DMAc), add 50 µL of 7 mM 4-(4,5-diphenyl-1H-imidazol-2-yl)iodobenzene (DIBI) in DMAc.
-
Add 50 µL of 20 µM Palladium(II) acetate (B1210297) in DMAc.
-
Add 50 µL of 50 mM triethylamine (B128534) (TEA) in water.
-
Purge the mixture with nitrogen gas for 15 seconds.
-
Heat the reaction mixture at 100°C.
2. HPLC Conditions: [4]
-
HPLC System: High-Performance Liquid Chromatography system with a fluorescence detector.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: An optimized mixture of solvents for the separation of the fluorescently labeled Alprenolol.
-
Flow Rate: A constant flow rate to ensure reproducible retention times.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for the DIBI-Alprenolol derivative.
Traditional Method: Chiral LC-MS/MS
This method utilizes a chiral stationary phase for the enantioselective separation of (S)-Alprenolol, followed by sensitive detection using tandem mass spectrometry.[5][6]
1. Sample Preparation:
-
Perform supported liquid extraction (SLE) on human plasma samples in a 96-well plate format.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Chiral Stationary Phase: Cellobiohydrolase (CBH) chiral stationary phase.
-
Mobile Phase: A suitable mobile phase for reversed-phase chromatography.
-
Flow Rate: 0.9 mL/min.
-
MS/MS System: A tandem mass spectrometer for detection.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for (S)-Alprenolol.
Mandatory Visualization
Caption: Experimental workflow for the fluorescent labeling HPLC method.
Caption: Decision tree for selecting an analytical method for (S)-Alprenolol.
References
- 1. Labeling of alprenolol with fluorescent aryl iodide as a reagent based on Mizoroki-Heck coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective determination of alprenolol in human plasma by liquid chromatography with tandem mass spectrometry using cellobiohydrolase chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of alprenolol and propranolol in human plasma using a two-dimensional liquid chromatography (2D-LC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAUP - Quantification of alprenolol and propranolol in human plasma using a two-dimensional liquid chromatography (2D-LC) [sigarra.up.pt]
Safety Operating Guide
Navigating the Disposal of (S)-Alprenolol Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like (S)-Alprenolol hydrochloride is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining the procedural steps for the appropriate disposal of this non-selective beta-blocker.
This compound, a compound used in research, requires careful handling throughout its lifecycle, including its final disposal. The primary directive, as stated in multiple safety data sheets (SDS), is to dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1][2][3] This typically means that the waste material should be handled by an approved waste disposal plant.[3]
Hazardous Waste Classification
A key determination in the disposal procedure is whether this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Based on available data, this compound is not a "listed" hazardous waste.[1] Therefore, its classification as hazardous would depend on whether it exhibits any of the four characteristics of hazardous waste: ignitability (B1175610), corrosivity, reactivity, or toxicity.
-
Ignitability: The flash point of Alprenolol hydrochloride has been reported as 185.7°C, which is well above the 60°C threshold for ignitability set by the EPA.[4]
-
Corrosivity: As a hydrochloride salt, an aqueous solution would be slightly acidic. However, it is unlikely to have a pH of 2 or less, the threshold for corrosivity.
-
Reactivity: There is no available data to suggest that this compound is reactive under normal conditions.[2]
-
Toxicity: The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). While no specific TCLP data is available for this compound, its acute oral toxicity (LD50) in mammals is 102 mg/kg.
Given the lack of definitive data to classify it as non-hazardous, a conservative approach is recommended. Laboratories should manage this compound as a non-RCRA hazardous pharmaceutical waste. The best practice for the disposal of such waste is incineration at a licensed facility to prevent its entry into the environment.[5][6][7]
Key Disposal and Safety Information
The following table summarizes essential data for the safe handling and disposal of this compound.
| Parameter | Data | Source |
| GHS Disposal Precautionary Statement | P501: Dispose of contents/container in accordance with local regulation. | [1][2][3] |
| Recommended Disposal Method | Incineration at an approved waste disposal plant. | [5][6][8] |
| RCRA Status | Not a "listed" hazardous waste. Assume non-RCRA hazardous waste in the absence of a formal hazardous waste determination. | [5][6][7] |
| Flash Point | 185.7°C | [4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [1] |
Experimental Protocols for Disposal
As the recommended disposal method is incineration through a licensed waste management provider, specific experimental protocols for on-site treatment are not advised. However, the following procedural steps should be followed in the laboratory:
-
Segregation: Keep this compound waste separate from other waste streams.[6][9][10][11] It should be stored in a designated, properly labeled, and sealed container.[9][10][11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Pharmaceutical Waste for Incineration" and include the chemical name "this compound."[9][10]
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials.[9][11]
-
Collection: Arrange for collection by a certified hazardous waste disposal company. Ensure that all necessary documentation, such as a waste manifest, is completed accurately.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. targetmol.com [targetmol.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 7. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 8. actenviro.com [actenviro.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. Effective Lab Chemical Waste Management [emsllcusa.com]
- 11. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling (S)-Alprenolol hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for (S)-Alprenolol hydrochloride, a non-selective beta-adrenergic receptor antagonist.[1][2] Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or face shield | Protects against splashes and dust particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Compatible chemical-resistant gloves | Prevents skin contact which can cause irritation.[3][4] |
| Protective Clothing | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[3][4] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form to avoid inhalation, which may cause respiratory tract irritation.[4][5] Use in a well-ventilated area is also crucial.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a fume hood, and are wearing all the recommended personal protective equipment.[3]
-
Handling : Avoid the formation of dust and aerosols.[3] When weighing or transferring the solid, do so carefully. Do not eat, drink, or smoke in the handling area.[3][5]
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing.[4]
-
Eye Contact : Rinse cautiously with water for several minutes.[3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3] Seek medical attention.[4]
-
Inhalation : Move to fresh air. If breathing is difficult, provide respiratory support.[3][4]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting.[4] Call a physician or poison control center.[5]
-
-
Storage : Store in a tightly closed container in a dry, well-ventilated place.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
Waste Disposal Procedure:
-
Unused Product : Dispose of the contents and container in accordance with all applicable federal, state, and local regulations.[3][4] Do not dispose of down the drain or in household trash unless specifically instructed.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste and disposed of according to institutional and regulatory guidelines for chemical waste.[6]
-
General Guidance : For laboratories in the United States, disposal must comply with the regulations set forth by the Environmental Protection Agency (EPA).[6] For non-regulated pharmaceutical waste, it is best practice to dispose of it properly.[6] If a drug take-back program is not available, the FDA recommends mixing the medicine with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[7] Always remove or scratch out personal information from prescription labels before disposing of the container.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
